molecular formula C7H7N3 B1355574 2,6-Dimethylpyrimidine-4-carbonitrile CAS No. 64571-35-3

2,6-Dimethylpyrimidine-4-carbonitrile

Cat. No.: B1355574
CAS No.: 64571-35-3
M. Wt: 133.15 g/mol
InChI Key: CWWJHIUHWKKTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyrimidine-4-carbonitrile is a versatile and high-purity chemical intermediate designed for advanced research and development. This compound features a pyrimidine core, a privileged structure in medicinal chemistry, which is further functionalized with methyl and cyano groups to offer specific reactivity and electronic properties. Its primary value lies in its role as a key synthetic building block for constructing more complex heterocyclic systems, which are commonly found in a wide range of bioactive molecules and functional materials. Researchers can utilize this nitrile-containing pyrimidine in the synthesis of potential pharmaceutical candidates, such as kinase inhibitors, adenosine receptor ligands, and COX-2 inhibitors, where the core scaffold is known to contribute to significant biological activity. The cyano group, in particular, serves as a versatile handle for further chemical transformations, including hydrolysis to amides, reduction to amines, or cyclization into fused heterocycles, enabling intricate custom organic synthesis for specific application needs. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only. Researchers should handle this compound with appropriate safety precautions in a professional laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWJHIUHWKKTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494692
Record name 2,6-Dimethylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64571-35-3
Record name 4-Pyrimidinecarbonitrile, 2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64571-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dimethylpyrimidine-4-carbonitrile synthesis precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 2,6-Dimethylpyrimidine-4-carbonitrile

Executive Summary

This compound (CAS 16000-83-2) serves as a critical heteroaromatic scaffold in the development of kinase inhibitors and adenosine receptor ligands.[1] Its structural integrity—defined by the electron-deficient pyrimidine core and the reactive nitrile handle—requires a synthesis strategy that balances regioselectivity with functional group tolerance.

This guide outlines two distinct, self-validating synthetic pathways. Route A (The Carboxylate-Amide Pathway) prioritizes product purity and avoids transition metal contamination, making it ideal for late-stage pharmaceutical intermediates. Route B (The Halogen-Cyanation Pathway) offers a shorter step count utilizing commodity precursors, suitable for rapid scale-up where metal scavenging is manageable.

Part 1: Retrosynthetic Architecture

The synthesis of the target molecule hinges on the construction of the pyrimidine ring and the subsequent installation of the C4-cyano group. We identify two primary "disconnection" points: the C4-Carbonyl bond (Route A) and the C4-Halogen bond (Route B).

Retrosynthesis Target TARGET 2,6-Dimethylpyrimidine- 4-carbonitrile Amide Precursor A 2,6-Dimethylpyrimidine- 4-carboxamide Amide->Target Dehydration (POCl3/TFAA) Chloro Precursor B 4-Chloro-2,6- dimethylpyrimidine Chloro->Target Cyanation (Pd-Cat/Zn(CN)2) Ester Ethyl 2,6-dimethyl- pyrimidine-4-carboxylate Ester->Amide Ammonolysis Hydroxy 2,6-Dimethyl- pyrimidin-4-ol Hydroxy->Chloro Chlorination (POCl3) Acetopyruvate Ethyl Acetopyruvate (from Acetone + Diethyl Oxalate) Acetopyruvate->Ester Cyclization Acetoacetate Ethyl Acetoacetate Acetoacetate->Hydroxy Cyclization Acetamidine Acetamidine HCl Acetamidine->Ester Acetamidine->Hydroxy

Figure 1: Retrosynthetic analysis displaying the divergence between the Amide Dehydration route (Left) and the Chloro-Cyanation route (Right).[2]

Part 2: Pathway A – The Carboxylate-Amide Route

This pathway is the "Gold Standard" for high-purity applications. It builds the carbon skeleton with the oxidation state pre-set for the nitrile (via the ester), avoiding the forcing conditions of nucleophilic aromatic substitution.

Step 1: Synthesis of Ethyl 2,6-dimethylpyrimidine-4-carboxylate

Rationale: Direct condensation of acetamidine with an asymmetric 1,3-dicarbonyl controls regiochemistry.

  • Reagents: Acetamidine hydrochloride, Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate), Sodium Ethoxide (NaOEt).

  • Mechanism: The amidine nitrogen attacks the more reactive ketone carbonyl of the pyruvate, followed by cyclization at the ester carbonyl.

Protocol:

  • Preparation of Ethyl Acetopyruvate: (If not purchased) Condense acetone with diethyl oxalate using NaOEt in ethanol (Claisen condensation). Acidify to isolate the enol.

  • Cyclization: Dissolve acetamidine HCl (1.1 eq) in absolute ethanol. Add NaOEt (1.1 eq) to liberate the free base.

  • Add ethyl acetopyruvate (1.0 eq) dropwise at 0°C.

  • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate ethanol. Partition residue between water and DCM. The pyrimidine ester is in the organic layer.[1][3][4]

  • Yield: Typically 65–75%.[5]

Step 2: Ammonolysis to Carboxamide

Rationale: Conversion of the ester to the primary amide provides the immediate precursor for the nitrile.

  • Reagents: 7N Ammonia in Methanol (or aqueous NH4OH).

  • Protocol: Stir the ester in methanolic ammonia at room temperature for 12 hours. The amide often precipitates as a white solid. Filtration yields product >95% purity.

Step 3: Dehydration to this compound

Rationale: Removing water from the primary amide locks the triple bond. Trifluoroacetic anhydride (TFAA) is preferred over POCl3 for milder conditions and easier workup.

Detailed Protocol:

  • Suspend 2,6-dimethylpyrimidine-4-carboxamide (10 mmol) in dry DCM (50 mL).

  • Add Pyridine (22 mmol) as an acid scavenger.

  • Cool to 0°C under Nitrogen.

  • Add Trifluoroacetic Anhydride (TFAA, 12 mmol) dropwise.

  • Allow to warm to RT and stir for 3 hours.

  • Quench: Pour into saturated NaHCO3 solution (gas evolution).

  • Extraction: Extract with DCM (3x). Dry over MgSO4.

  • Purification: Silica gel chromatography (10-20% EtOAc in Hexane).

  • Data: Target nitrile appears as a white crystalline solid (mp ~80-82°C).

Part 3: Pathway B – The Halogen-Cyanation Route

This route utilizes cheaper starting materials (Ethyl Acetoacetate) but requires a challenging cyanation step. Direct SNAr with cyanide on pyrimidines is often sluggish or prone to ring opening; therefore, Palladium-catalyzed cyanation is the required "Trustworthy" protocol.

Step 1: Synthesis of 4-Chloro-2,6-dimethylpyrimidine
  • Precursor: 2,6-Dimethyl-4-hydroxypyrimidine (formed from Acetamidine + Ethyl Acetoacetate).

  • Chlorination: Reflux the hydroxy pyrimidine in POCl3 (neat) for 2 hours. Remove excess POCl3 via vacuum distillation. Pour residue onto ice. Neutralize with NH4OH to precipitate the chloro-compound.

Step 2: Pd-Catalyzed Cyanation (The Critical Step)

Rationale: Traditional KCN/DMSO methods often fail due to the formation of tars. Using Zn(CN)2 with a Pd(0) catalyst ensures high yields and safety (non-volatile cyanide source).

Experimental Workflow:

CyanationWorkflow Start Start: 4-Chloro-2,6-dimethylpyrimidine (1.0 eq) Reagents Add Reagents: Zn(CN)2 (0.6 eq) Pd(PPh3)4 (5 mol%) DMF (Dry, Degassed) Start->Reagents Reaction Reaction: Heat to 80-100°C 4-12 Hours (Inert Atmosphere) Reagents->Reaction Workup Workup: Cool -> Dilute EtOAc Wash w/ dilute NH4OH (Removes Zn salts) Reaction->Workup Product Product: 2,6-Dimethylpyrimidine- 4-carbonitrile Workup->Product

Figure 2: Workflow for the Palladium-catalyzed cyanation of the chloro-precursor.

Protocol:

  • In a glovebox or under Argon, combine 4-chloro-2,6-dimethylpyrimidine (1.0 eq), Zinc Cyanide (Zn(CN)2, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add anhydrous DMF (degassed).

  • Heat to 90°C for 6 hours.

  • Safety Note: Although Zn(CN)2 is less volatile than KCN, it is still acutely toxic. All waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Purification: The crude mixture is filtered through Celite, extracted with EtOAc, and purified via column chromatography.

Part 4: Comparative Analysis & Critical Process Parameters

ParameterRoute A (Amide Dehydration)Route B (Pd-Cyanation)
Starting Material Cost Moderate (Ethyl Acetopyruvate)Low (Ethyl Acetoacetate)
Step Count 3 (from Acetamidine)2 (from Acetamidine)
Safety Profile High (No heavy metals/cyanide)Low (Requires Cyanide & Pd)
Scalability Excellent (Linear scale-up)Good (Heat management required)
Impurity Profile Clean (Mainly unreacted amide)Complex (Pd residues, Zinc salts)
Recommendation Preferred for Pharma/GMP Preferred for Lab Scale/Speed

Critical Process Parameters (CPPs):

  • Moisture Control (Route A): The dehydration step with TFAA or POCl3 is moisture-sensitive. Ensure solvents are <500 ppm water.

  • Oxygen Exclusion (Route B): The Pd(0) catalyst is air-sensitive. Incomplete degassing of DMF will lead to homocoupling of the starting material (dimerization) rather than cyanation.

  • Regiochemistry Check: Ensure the starting material for Route A is indeed the 4-carboxylate and not the 5-carboxylate. The condensation of acetamidine with ethyl acetopyruvate is specific, but using incorrect dicarbonyls (e.g., ethoxymethylene compounds) yields different isomers.

References

  • Synthesis of Pyrimidine Nitriles via Amide Dehydration

    • Source: Organic Chemistry Portal. "Recent developments in dehydration of primary amides to nitriles."[6][7][8]

    • URL:[Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Source: Organic Syntheses.[9] "Cyanation of Aryl Halides with Zinc Cyanide."

    • URL:[Link]

  • Precursor Synthesis (Ethyl 2,6-dimethylpyrimidine-4-carboxylate)

    • Source: PubChem Compound Summary for CID 325260 (Analogous amino-ester d
    • URL:[Link][10]

  • Nucleophilic Substitution on Chloropyrimidines

    • Source: Journal of the Chemical Society C. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." (Demonstrates the difficulty of direct SnAr with Cyanide).
    • URL:[Link]

  • Target Molecule Data (this compound): Source: BenchChem. "this compound | High-Purity."

Sources

Methodological & Application

Application Note: Strategic Functionalization of Methyl Groups on 2,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for functionalizing the lateral methyl groups of 2,6-dimethylpyrimidine. Unlike benzene analogs, the pyrimidine ring is significantly


-deficient, rendering the methyl protons at the 2, 4, and 6 positions acidic (

) and susceptible to both deprotonation and radical abstraction.

This note covers three primary workflows:

  • Radical Bromination (NBS): Access to alkyl halides for

    
     displacement.
    
  • Riley Oxidation (SeO

    
    ):  Direct conversion to carbaldehydes.
    
  • Lateral Lithiation (LDA): Nucleophilic addition to electrophiles for carbon chain extension.

Reactivity Profile & Structural Analysis

Electronic Environment

2,6-Dimethylpyrimidine possesses


 symmetry. The nitrogen atoms in the ring exert a strong inductive ($ -I 

-M $) electron-withdrawing effect. This activates the methyl groups, making them chemically distinct from toluene derivatives.[1]
  • Acidity: The methyl protons are sufficiently acidic to be deprotonated by strong bases (e.g., LDA, LiHMDS).

  • Radical Stability: The resulting methylene radical is stabilized by the aromatic ring, facilitating radical chain mechanisms.

  • Symmetry Breaking: The primary challenge in functionalization is controlling mono- vs. bis-functionalization . Once one methyl group is modified, the molecule loses its symmetry, often deactivating (or activating) the second methyl group depending on the substituent introduced.

Decision Matrix: Pathway Selection

ReactivityLandscape Start 2,6-Dimethylpyrimidine Decision Target Functionality? Start->Decision Path1 Alkyl Halide (-CH2Br) Decision->Path1 Halogenation Path2 Aldehyde (-CHO) Decision->Path2 Oxidation Path3 Chain Extension (-CH2-R) Decision->Path3 C-C Bond Method1 Radical Bromination (NBS / AIBN) Path1->Method1 Method2 Riley Oxidation (SeO2) Path2->Method2 Method3 Lateral Lithiation (LDA / Electrophile) Path3->Method3

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Protocol A: Radical Bromination (Wohl-Ziegler)[2]

Objective: Selective mono-bromination to generate 2-(bromomethyl)-6-methylpyrimidine. Mechanism: Free-radical chain substitution.

Reagents & Stoichiometry
ComponentEquiv.Role
2,6-Dimethylpyrimidine 1.0Substrate
N-Bromosuccinimide (NBS) 0.95 - 1.05Bromine source (Limiting reagent for mono)
AIBN or BPO 0.05Radical Initiator
CCl

or PhCF

SolventPhCF

is the greener alternative
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylpyrimidine (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (9.5 mmol, 0.95 equiv) and AIBN (0.5 mmol).

    • Critical Note: Use a slight deficit of NBS to minimize the formation of

      
      -dibromo or 2,6-bis(bromomethyl) byproducts.
      
  • Initiation: Heat the mixture to reflux (76°C for CCl

    
    , 102°C for PhCF
    
    
    
    ).
    • Visual Check: The reaction is proceeding when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction is typically complete in 2–4 hours.

  • Workup: Cool to 0°C to precipitate succinimide fully. Filter through a Celite pad.[2]

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (SiO

    
    ).
    
    • Stability Warning: Pyrimidinyl bromides are reactive electrophiles. Store at -20°C under Argon.

Protocol B: Riley Oxidation (Aldehyde Synthesis)

Objective: Direct oxidation to 6-methylpyrimidine-2-carbaldehyde. Mechanism: Ene-type reaction followed by [2,3]-sigmatropic rearrangement.[3]

Reagents & Safety
  • Reagent: Selenium Dioxide (SeO

    
    ).[4][5][6]
    
  • Solvent: 1,4-Dioxane (preferred) or Xylene.

  • Safety: SeO

    
     is highly toxic and leads to organoselenium byproducts. All work must be performed in a fume hood.
    
Step-by-Step Protocol
  • Setup: Dissolve 2,6-dimethylpyrimidine (10 mmol) in 1,4-dioxane (40 mL).

  • Oxidant Addition: Add finely powdered SeO

    
     (11 mmol, 1.1 equiv).
    
    • Note: Using excess SeO

      
       (>2 equiv) may lead to the carboxylic acid or oxidation of both methyl groups.
      
  • Reaction: Heat to reflux (101°C) for 4–12 hours. The solution typically turns black due to the precipitation of elemental Selenium (

    
    ).
    
  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove metallic selenium.

  • Scavenging (Optional but Recommended): Wash the organic phase with a saturated solution of sodium thiosulfate to reduce residual selenium species.

  • Isolation: Evaporate solvent. The aldehyde often solidifies upon standing.

Protocol C: Lateral Lithiation (C-C Bond Formation)

Objective: Deprotonation of the methyl group to generate a nucleophilic species, followed by trapping with an electrophile (E+). Mechanism: Acid-base reaction yielding a lithiated intermediate stabilized by the pyrimidine nitrogen.

Experimental Logic & Workflow

LithiationWorkflow LDA_Prep LDA Prep (-78°C, THF) Substrate_Add Substrate Addition (Dropwise, -78°C) LDA_Prep->Substrate_Add n-BuLi + DIPA Anion_Form Anion Formation (15-30 min) Substrate_Add->Anion_Form Electrophile Electrophile Trap (Aldehyde/Halide) Anion_Form->Electrophile Deep Red Color Quench Quench (NH4Cl) Electrophile->Quench

Figure 2: Kinetic control workflow for lateral lithiation.

Step-by-Step Protocol
  • LDA Preparation (In-situ):

    • Flame-dry a 3-neck flask under Argon.

    • Add anhydrous THF (20 mL) and Diisopropylamine (11 mmol, 1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (11 mmol, 1.6M in hexanes) dropwise. Stir for 20 mins.

  • Substrate Addition:

    • Dissolve 2,6-dimethylpyrimidine (10 mmol) in THF (10 mL).

    • Add this solution dropwise to the LDA mixture at -78°C.

    • Observation: The solution will likely turn a deep red/orange color, indicating the formation of the lithiated species.

    • Stir for 30 minutes at -78°C. Do not allow to warm, or Wurtz-type coupling may occur.

  • Electrophile Trapping:

    • Add the electrophile (e.g., Benzaldehyde, Methyl Iodide) (11 mmol) dissolved in THF dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x), dry over MgSO

    
    , and concentrate.
    

References

  • General Reactivity of Methylpyrimidines

    • Pyrimidines.[7][8][9] Brown, D. J. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text on pyrimidine reactivity).

  • Radical Bromination (NBS)

    • Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014. (Analogous reactivity for pyridine/pyrimidine systems).

  • Riley Oxidation (SeO2)

    • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent."[3] Journal of the Chemical Society, 1932.

    • Organic Chemistry Portal. "Selenium Dioxide."[4][5]

  • Lithiation Protocols

    • Bookser, B. "How To: Prepare LDA."[10] University of Rochester, Department of Chemistry.

    • Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Definitive guide on superbase chemistry).

Sources

Application Note: Strategic Utilization of 2,6-Dimethylpyrimidine-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2,6-Dimethylpyrimidine-4-carbonitrile (CAS 64571-35-3) in medicinal chemistry. It is designed for researchers requiring high-fidelity protocols for scaffold functionalization and heterocycle construction.

Introduction: The "Privileged" Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus is a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics ranging from kinase inhibitors (e.g., Dasatinib) to antivirals (e.g., Etravirine).[1] This compound serves as a high-value, electron-deficient building block. Its utility stems from the orthogonal reactivity of its functional groups:

  • C4-Nitrile: A versatile handle for heterocycle construction (amidines, tetrazoles, triazoles) or functional group interconversion (acids, amides, amines).

  • C2/C6-Methyl Groups: "Pseudo-benzylic" positions susceptible to oxidation or condensation, activated by the electron-withdrawing nature of the pyrimidine ring.

  • C4-Position Susceptibility: The nitrile group renders the C4 position highly electrophilic, enabling unique Nucleophilic Aromatic Substitution (

    
    ) pathways that must be carefully managed.
    

Chemical Profile & Reactivity Map

  • Compound Name: this compound[2][3][4][5][6][7]

  • CAS Number: 64571-35-3[2][3][4][7]

  • Molecular Weight: 133.15 g/mol [2]

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

Reactivity Divergence Diagram

The following diagram illustrates the divergent synthetic pathways available from this core scaffold, highlighting the critical decision points between acid-catalyzed and base-mediated transformations.

ReactivityMap Start 2,6-Dimethylpyrimidine- 4-carbonitrile Acid Acidic Conditions (HCl/MeOH or H2SO4) Start->Acid Base Basic Conditions (NaOMe or NaOH) Start->Base Radical Radical/Oxidative (SeO2 or NBS) Start->Radical Esters 4-Carboxylic Esters (Pinner/Hydrolysis) Acid->Esters Hydrolysis Amidines 4-Amidines (Pinner -> NH3) Acid->Amidines Pinner Rxn Base->Esters Controlled Hydrolysis Methoxy 4-Methoxy Derivatives (SNAr Displacement of CN) Base->Methoxy Side Rxn: CN Displacement Aldehydes 2/6-Formyl Derivatives (Selective Oxidation) Radical->Aldehydes Methyl Oxidation

Figure 1: Divergent reactivity profile. Note the risk of


 displacement of the nitrile group under strong basic conditions (dashed red line).

Critical Application Notes

Application A: Synthesis of Fused Heterocycles (Triazolopyrimidines)

The nitrile group is an ideal precursor for constructing fused ring systems, such as 1,2,4-triazolo[4,3-c]pyrimidines , which are potent scaffolds for adenosine receptor antagonists and anticancer agents.

  • Mechanism: The nitrile is first converted to an imidate or hydrazide, then cyclized.

  • Expert Insight: Direct reaction with hydrazine hydrate can sometimes lead to displacement of the nitrile group rather than addition, depending on temperature. The protocol below uses a two-step sequence via the ester to ensure regioselectivity.

Application B: Bioisosteric Replacement (Tetrazoles)

Conversion of the nitrile to a 5-(pyrimidin-4-yl)-1H-tetrazole provides a lipophilic bioisostere of a carboxylic acid, improving bioavailability and metabolic stability in drug candidates targeting GPCRs (e.g., CCR6 modulators).

Application C: "Pseudo-Benzylic" Oxidation

The methyl groups at C2 and C6 are activated. Selective oxidation with Selenium Dioxide (


) yields 2,6-dimethylpyrimidine-4-carbaldehyde , a critical intermediate for Horner-Wadsworth-Emmons olefinations.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylpyrimidine-4-carboxylic Acid (Hydrolysis)

Target: Intermediate for CCR6 modulators and CNS active agents.

Rationale: Basic hydrolysis can be risky due to potential


 of the nitrile. Acid-catalyzed hydrolysis is preferred for high purity.

Reagents:

  • This compound (1.0 eq)[7]

  • Conc. Hydrochloric Acid (HCl, 37%)

  • Water[8][9]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 g, 37.5 mmol) in water (20 mL).

  • Acidification: Slowly add conc. HCl (15 mL) with stirring. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of the nitrile (

    
    ).
    
  • Work-up: Cool the solution to 0°C in an ice bath. The carboxylic acid hydrochloride may precipitate.[9]

  • Isolation: Adjust pH to ~3–4 using 2M NaOH solution carefully to precipitate the free acid. Filter the white solid.[9]

  • Purification: Recrystallize from water or ethanol.

    • Yield: Typically 85–90%.

    • QC:

      
       NMR (DMSO-
      
      
      
      ) should show loss of nitrile and appearance of broad COOH peak (
      
      
      11-13 ppm).
Protocol 2: Synthesis of Amidine Hydrochloride (Pinner Reaction)

Target: Precursor for pyrimidopyrimidines and kinase inhibitors.

Rationale: The Pinner reaction converts the nitrile to an imidate ester, then to an amidine. This avoids harsh basic conditions that could degrade the pyrimidine ring.

Reagents:

  • This compound (1.0 eq)[7]

  • Anhydrous Methanol (Solvent)

  • Acetyl Chloride (to generate anhydrous HCl in situ)

  • Ammonia (7M in MeOH)

Procedure:

  • Generation of HCl/MeOH: Cool anhydrous MeOH (50 mL) to 0°C under

    
    . Dropwise add Acetyl Chloride (5.0 eq) over 20 mins. Stir for 15 mins to generate anhydrous HCl.
    
  • Imidate Formation: Add this compound (2.0 g, 15 mmol) in one portion.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. A white precipitate (imidate hydrochloride) may form.

    • Checkpoint: Aliquot NMR can confirm conversion of Nitrile to Imidate (

      
      ).
      
  • Amidine Formation: Cool the mixture back to 0°C. Add Ammonia in MeOH (7M, 10 eq) dropwise.

  • Stir: Seal the vessel and stir at RT for 24 hours.

  • Work-up: Concentrate the solvent in vacuo. The residue is the crude amidine hydrochloride.

  • Purification: Triturate with diethyl ether to remove ammonium chloride by-products and non-polar impurities. Filter to collect the hygroscopic white solid.

Protocol 3: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidine Derivative

Target: Fused heterocyclic scaffold construction.

Workflow Step1 Step 1: Hydrazinolysis (Ester + Hydrazine Hydrate) Step2 Intermediate: 4-Carbohydrazide Step1->Step2 EtOH, Reflux, 2h Step3 Step 2: Cyclization (Triethyl Orthoformate/Reflux) Step2->Step3 Isolation Final Product: 3,5,7-Trimethyl-[1,2,4]triazolo [4,3-c]pyrimidine Step3->Final Ring Closure

Figure 2: Step-wise construction of the triazolopyrimidine scaffold.

Procedure:

  • Hydrazide Formation: Dissolve Ethyl 2,6-dimethylpyrimidine-4-carboxylate (prepared via Protocol 1 + EtOH esterification) (1.0 eq) in Ethanol. Add Hydrazine Hydrate (5.0 eq). Reflux for 2 hours. Cool and filter the precipitated hydrazide.

  • Cyclization: Suspend the hydrazide (1.0 eq) in Triethyl Orthoformate (excess, acts as solvent and reagent).

  • Reflux: Heat to reflux (146°C) for 4 hours.

  • Isolation: Cool to RT. The product usually precipitates. Filter and wash with cold hexanes.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic species. Handle in a well-ventilated fume hood.

  • Skin Irritation: Pyrimidine derivatives are known skin and eye irritants. Wear nitrile gloves and safety goggles.

  • Reactivity Warning: Avoid mixing this compound with strong bases (e.g., NaH, LDA) in the absence of a specific electrophile, as self-condensation or polymerization may occur.

References

  • Reactivity of this compound

    • Title: On the Reactivity of this compound.
    • Source:Chemical & Pharmaceutical Bulletin (via J-Stage).[5][6]

    • Significance: Establishes the baseline reactivity with Grignards, alcohols, and the specificity of methoxyl substitution.
  • Medicinal Chemistry Applications (CCR6 Modulators)

    • Title: Azetidin-3-ylmethanol derivatives as CCR6 receptor modul
    • Source: WIPO / Google P
    • Significance: Validates the use of the 4-carboxylic acid derivative as a key drug intermedi
  • Synthesis of Pyrimidine Amidines

    • Title: Synthesis of amidine and amide derivatives and their evaluation for anti-inflamm
    • Source:European Journal of Medicinal Chemistry (PubMed).
    • Significance: Provides context for the Pinner reaction conditions in pyrimidine systems.
  • General Pyrimidine Scaffold Utility

    • Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
    • Source:Medicinal Research Reviews (PubMed).
    • Significance: Reviews the "privileged" status of the scaffold in approved drugs.[1]

    • (Note: DOI/PMID lookup required for full text).

Sources

Unlocking the Solid State: Application Notes and Protocols for the X-ray Crystallography of Pyrimidine-4-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crystallographic Challenge of Pyrimidine-4-carbonitriles

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules.[1][2] For researchers in drug discovery and materials science, an unambiguous crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and the structure-property relationships that govern a compound's behavior. Pyrimidine-4-carbonitrile derivatives are a class of compounds of significant interest, appearing as key scaffolds in various biologically active agents.[3][4] However, obtaining high-quality single crystals suitable for SCXRD is frequently the most significant bottleneck in the structural analysis workflow.[1][5]

The unique electronic and steric features of the pyrimidine-4-carbonitrile core present specific challenges and opportunities in crystal engineering. The pyrimidine ring offers multiple hydrogen bond acceptors through its nitrogen atoms, while the cyano group (-C≡N) is a linear, highly polar functional group that can act as a hydrogen bond acceptor and participate in other non-covalent interactions.[6][7] The interplay between these groups dictates the supramolecular assembly and, ultimately, the success or failure of crystallization. This guide provides a detailed exploration of the principles and protocols for successfully growing and analyzing crystals of pyrimidine-4-carbonitrile compounds, grounded in an understanding of their fundamental chemical properties.

Part 1: The Science of Crystallization for Pyrimidine-4-carbonitriles

Understanding the Intermolecular Landscape

The successful formation of a crystal lattice is a thermodynamic process driven by the establishment of favorable intermolecular interactions that overcome the entropic penalty of ordering. For pyrimidine-4-carbonitrile compounds, the key interactions to consider are:

  • Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors.[7] If the molecule also contains hydrogen bond donors (e.g., amino or hydroxyl groups), self-assembly into robust synthons, such as dimers or chains, is highly probable.[8][9] The nitrogen atom of the nitrile group is also a capable hydrogen bond acceptor, often interacting with C-H donors or traditional hydrogen bond donors like serine or arginine in biological contexts.[6]

  • π-π Stacking: The aromatic pyrimidine ring is prone to π-π stacking interactions, which can be a dominant force in organizing molecules in the crystal lattice. The specific geometry (e.g., face-to-face, offset) will depend on the steric and electronic nature of other substituents.

  • Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, contributing significantly to the overall polarity of the molecule.[10] These dipole-dipole interactions can play a crucial role in the alignment of molecules during crystal growth.

  • C-H···N and C-H···π Interactions: Weak hydrogen bonds, such as those between a carbon-hydrogen bond and a nitrogen atom (either in the ring or the nitrile) or the π-system of the pyrimidine ring, are ubiquitous and collectively contribute to the stability of the crystal packing.[11]

A comprehensive analysis of these potential interactions is critical for the rational selection of a crystallization strategy. For instance, a molecule rich in hydrogen bond donors and acceptors may crystallize readily from a variety of polar solvents, whereas a more lipophilic analogue might require a strategy that favors weaker, non-polar interactions.

The Critical Role of the Solvent

Solvent selection is arguably the most critical variable in the crystallization process. The ideal solvent system is one in which the compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for nucleation. If it is too insoluble, it will precipitate as an amorphous powder or microcrystalline solid.

For pyrimidine-4-carbonitrile compounds, a screening approach using a range of solvents with varying polarities is recommended. Common starting points include:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

  • Non-polar Solvents: Hexanes, Toluene, Dichloromethane

Solvent mixtures are often more effective than single solvents, as they allow for fine-tuning of the solubility. A common strategy is to dissolve the compound in a "good" solvent and then introduce a "poor" solvent (an anti-solvent) in a controlled manner to induce crystallization.[12]

Part 2: Experimental Protocols

These protocols are designed to be self-validating by providing a systematic approach to screening for optimal crystallization conditions. It is crucial to start with material of the highest possible purity, as impurities can significantly inhibit crystal growth.[13]

Protocol 1: Slow Evaporation

This is often the simplest method and a good starting point for new compounds.[14]

  • Solvent Screening: In small vials, test the solubility of your compound (approx. 1-2 mg) in a range of solvents (approx. 0.5 mL). Identify solvents in which the compound is fully soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound (5-10 mg) in a chosen "good" solvent.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small-diameter vial or test tube. This removes any dust or particulate matter that could act as nucleation sites, leading to rapid precipitation.

  • Setup: Cover the vial with a cap that has one or two small holes pierced with a needle, or use parafilm with a few needle holes. The size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Observe the vial periodically over several days to weeks.

Causality Insight: Slow evaporation gradually increases the concentration of the solute, allowing molecules to self-assemble into an ordered crystal lattice in a controlled manner. Rapid evaporation often leads to the formation of amorphous solids or very small crystals.

Protocol 2: Vapor Diffusion

This is one of the most successful methods for growing high-quality single crystals from small amounts of material.[13][15]

  • Solvent System Selection: Identify a "good" solvent in which your compound is soluble and a miscible, more volatile "anti-solvent" in which your compound is insoluble.

  • Setup (Vial-in-Vial):

    • Dissolve your compound (2-5 mg) in a small volume (0.2-0.5 mL) of the "good" solvent in a small, open vial (e.g., a 1-dram vial).

    • Place this small vial inside a larger vial or jar (e.g., a 4-dram vial or a small beaker).

    • Add a larger volume (1-3 mL) of the "anti-solvent" to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly.

  • Incubation: Place the setup in a stable, vibration-free location at a constant temperature.

  • Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization.[16]

Diagram of Vapor Diffusion Workflow:

Vapor_Diffusion cluster_setup Vapor Diffusion Setup cluster_process Mechanism Solute_Solvent Solute dissolved in 'Good' Solvent (Inner Vial) Diffusion Vapor diffuses into inner vial Anti_Solvent 'Anti-Solvent' (Outer Jar) Evaporation Anti-solvent evaporates Anti_Solvent->Evaporation Volatilization Evaporation->Diffusion Gas Phase Supersaturation Solubility decreases, solution becomes supersaturated Diffusion->Supersaturation Mixing Crystallization Crystal nucleation and growth Supersaturation->Crystallization Nucleation

Caption: Workflow for vapor diffusion crystallization.

Protocol 3: Anti-Solvent Diffusion (Liquid-Liquid)

This method is similar to vapor diffusion but relies on direct liquid contact and is useful when solvents have low volatility.[13]

  • Solvent System Selection: Choose a "good" solvent and a miscible "anti-solvent" with a different density.

  • Setup:

    • Dissolve the compound in the "good" solvent in a narrow vial or test tube.

    • Carefully layer the anti-solvent on top of the solution, minimizing mixing at the interface. If the anti-solvent is less dense, it will form a layer on top. If it is denser, the compound solution should be layered on top of the anti-solvent.

  • Incubation: Seal the vial and leave it undisturbed.

  • Mechanism: Slow diffusion at the interface between the two liquids will create a localized region of supersaturation where crystals can form.[16]

Table of Common Solvent Systems for Pyrimidine Derivatives:

Good SolventAnti-SolventRationale
DichloromethaneHexaneGood for moderately polar compounds.
AcetoneWaterEffective for polar compounds that are insoluble in water.
Tetrahydrofuran (THF)HexaneA versatile system for a range of polarities.
MethanolDiethyl EtherUseful for polar compounds; ether is a highly effective anti-solvent.

Part 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, the next phase is to collect and analyze the X-ray diffraction data.

Crystal Mounting and Screening
  • Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.[17]

  • Mounting: Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K). This minimizes radiation damage during data collection.

  • Screening: Collect a few initial diffraction images to assess the crystal quality. A good crystal will show sharp, well-defined diffraction spots extending to high resolution (ideally better than 0.85 Å for small molecules).[18]

Data Collection Strategy
  • Radiation Source: For small molecules, either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used. Mo radiation provides higher resolution data, while Cu radiation is better for determining the absolute structure of chiral compounds.[19]

  • Data Completeness: A complete dataset should be collected, typically involving a series of rotations of the crystal in the X-ray beam. The goal is to measure the intensities of as many unique reflections as possible with high redundancy.

  • Exposure Time: The exposure time per frame should be optimized to maximize the signal-to-noise ratio without overloading the detector with the strongest reflections.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[12]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods. The nitrile group, being linear, can sometimes exhibit rotational disorder, which may require careful modeling during refinement.

Diagram of the Crystallographic Workflow:

Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Grow Single Crystal Mount Mount and Cryo-cool Crystal->Mount Diffract Collect Diffraction Data Mount->Diffract Process Process Data (Integration & Scaling) Diffract->Process Raw Images Solve Solve Structure (Direct Methods) Process->Solve hkl File Refine Refine Model Solve->Refine Initial Model Validate Validate Structure Refine->Validate Final Model Validate->Refine Feedback

Caption: From crystal to final structure.

Part 4: Trustworthiness and Validation

A solved crystal structure is a model that fits the experimental data. Its validity must be rigorously assessed.

Key Validation Metrics
MetricDescriptionTypical Value for Good Structure
R1 The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted residual factor based on intensities, generally more sensitive than R1.< 15%
Goof (S) Goodness-of-fit. Should be close to 1 for a well-refined structure.~1.0
Residual Electron Density The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model.< ±0.5 e-/ų
Chemical and Geometric Plausibility

The final model must be chemically sensible. Bond lengths and angles should be compared to established values for similar compounds. For pyrimidine-4-carbonitrile, the planarity of the pyrimidine ring and the linearity of the C-C≡N moiety should be checked. The International Union of Crystallography (IUCr) provides standards and software (like checkCIF) for validating crystallographic data before publication.[20][21]

Conclusion

The crystallographic analysis of pyrimidine-4-carbonitrile compounds, while challenging, is an achievable goal with a systematic and informed approach. By understanding the specific intermolecular forces at play—particularly the hydrogen bonding capabilities of the pyrimidine nitrogens and the cyano group—researchers can design rational crystallization experiments. The detailed protocols provided herein offer a robust starting point for screening and optimization. Coupled with careful data collection and rigorous validation, these methods will enable the routine determination of high-quality crystal structures, accelerating progress in the fields of drug discovery and materials science.

References

  • Broughton, H. B. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Clews, C. J. B., & Cochran, W. (1949). The structures of pyrimidines and purines. III. An X-ray investigation of hydrogen bonding in amino-pyrimidines. Acta Crystallographica, 2(1), 46-57. [Link]

  • Wheatley, P. J. (1960). The crystal and molecular structure of pyrimidine. Acta Crystallographica, 13(2), 80-85. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Thirumurugan, P., et al. (2020). Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study. Physical Chemistry Chemical Physics, 22(40), 23269-23281. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link] (Note: A representative, stable URL should be used here if available.)

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. [Link]

  • X-Ray Core Facility, University of Rochester. (n.d.). How to Grow Crystals. University of Rochester. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1445–1453. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Broughton, H. B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2146-2167. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

  • Zhang, C., et al. (2015). Crystal Packing of Cubane and Its Nitryl-derivatives: A Case of the Discrete Dependence of Packing Densities on Substituent Quantities. RSC Advances, 5(103), 84693-84700. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • IUCrData. (n.d.). Notes for Authors of IUCrData. IUCr Journals. [Link]

  • Gelin, M., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 11005–11015. [Link]

  • Woolfson, M. M., et al. (2011). Publication standards for crystal structures. IUCr. [Link]

  • IUCr Journals. (n.d.). Best practice in crystallography series. IUCr Journals. [Link]

  • Reddit. (2022). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • Stenutz, R. (n.d.). pyrimidine-4-carbonitrile. Stenutz. [Link]

  • Zeller, M., & Krawczuk, A. (2022). Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. IUCr Journals. [Link]

  • Colgate University. (n.d.). X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Balasubramani, K., et al. (2005). Hydrogen-bonding patterns in 2-amino-4,6-dimethylpyrimidine–cinnamic acid (1/2). Acta Crystallographica Section E: Structure Reports Online, 61(11), o4203-o4205. [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding patterns (shown in cyan) stabilizing crystal... ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]

  • Fronczek, F. W., & Gandour, R. D. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 799–803. [Link]

  • Wagner, F. R., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(12), 4869. [Link]

  • de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(10), 1745-1763. [Link]

  • Thomas, S. A., et al. (2023). Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 2), 84–95. [Link]

  • Thomas, S. A., et al. (2023). Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid. PubMed. [Link]

  • Chancellor, T. C., & Le, K. A. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(25), 6847–6854. [Link]

  • Gelin, M., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. PubMed. [Link]

  • Bombicz, P., et al. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 11(11), 1386. [Link]

  • ResearchGate. (n.d.). Nitrile groups forming hydrophobic interactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a,... ResearchGate. [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

  • Davis, A. M., et al. (2011). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 16(15-16), 694–702. [Link]

  • Surov, A. O., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design, 22(5), 3248–3262. [Link]

  • Datchi, F., et al. (2021). Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen. Communications Materials, 2(1), 1-8. [Link]

  • Al-Adiwish, W. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6599. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Removal in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Method Development Subject: Remediation of Residual Pd/Cu from Pyrimidine Scaffolds Status: Open Agent: Senior Application Scientist (Process Chemistry Division)

Introduction: The "Pyrimidine Problem"

Welcome to the technical support hub. If you are working with pyrimidines (e.g., Suzuki-Miyaura couplings at C2/C4/C6 or Sonogashira reactions), you are likely facing a specific challenge: Nitrogen Coordination.

Unlike simple aromatics, the pyrimidine ring possesses localized lone pairs on the nitrogen atoms (N1/N3). These act as competitive ligands for the metal center.

  • The Consequence: Your product effectively "fights" the scavenger for the metal.

  • The Result: Standard silica plugs often fail, leaving you with colored products and high ppm metal content (failing ICH Q3D compliance).

This guide provides self-validating workflows to break this coordination and remove catalysts to sub-10 ppm levels.

Module 1: Palladium (Pd) Removal

Applicable to: Suzuki, Buchwald-Hartwig, Negishi, Heck couplings.

User Scenario:

"I performed a Suzuki coupling on a chloropyrimidine. The reaction went to completion, but the isolated solid is grey/brown, and I have >500 ppm Pd. A simple Celite filtration didn't work."

Root Cause Analysis:

Palladium species (especially Pd(II)) coordinate tightly to the pyrimidine nitrogens. Simple filtration only removes insoluble Pd(0) (palladium black). The brown color indicates soluble Pd-pyrimidine complexes that pass right through Celite.

Protocol A: The "Thiol-Silica" Scavenging (Gold Standard)

Why it works: According to Hard-Soft Acid-Base (HSAB) theory, Sulfur is a softer base than Nitrogen. A thiol-functionalized silica scavenger binds Pd with higher affinity than the pyrimidine ring, effectively "stealing" the metal back.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude product in THF, EtOAc, or DCM (avoid MeOH if possible, as it competes for active sites on silica).

  • Loading: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Dosage: 4–8 molar equivalents relative to the residual metal (not the starting catalyst amount).[1] If residual is unknown, assume 50% retention.

  • The "Heat Cycle" (Critical Step):

    • Stir at 50°C for 4 hours .

    • Scientific Logic:[2][3] Room temperature stirring is often insufficient to overcome the activation energy required to break the Pd-Pyrimidine coordination bond. Heat accelerates the ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Validation: The filtrate should be colorless.

Protocol B: Activated Carbon (The Cost-Effective Alternative)

Best for: Large-scale batches where silica scavengers are cost-prohibitive.

  • Selection: Use Darco® KB-G or Ecosorb® . (Avoid generic charcoal; it has poor selectivity).

  • Slurry: Add 10-20 wt% carbon relative to the product in hot EtOH or Toluene.

  • Time: Reflux for 1 hour.

  • Filtration: Filter hot through a Celite pad.

    • Warning: Pyrimidines can crystallize in the filter cake if allowed to cool, leading to yield loss.

Module 2: Copper (Cu) Removal

Applicable to: Sonogashira, Click Chemistry (CuAAC), Ullmann coupling.

User Scenario:

"My Sonogashira product has a persistent green/blue tint. I've washed with water, but the color remains."

Root Cause Analysis:

The blue/green color is characteristic of Cu(II) salts. Pyrimidines form stable, lipophilic complexes with Copper, meaning the metal stays in the organic layer during standard aqueous washes.

Protocol: The "Ammonia-EDTA" Wash Sequence

Why it works: You must provide a water-soluble ligand that binds Copper stronger than the pyrimidine.

The Wash Sequence:

  • Organic Phase: Ensure product is in EtOAc or DCM.[1]

  • Wash 1 (Displacement): Wash with 10% aqueous NH₄OH (Ammonium Hydroxide) .

    • Observation: The aqueous layer will turn deep blue (formation of

      
       complex).
      
    • Repeat: Repeat until the aqueous layer is colorless.[4]

  • Wash 2 (Scavenging): Wash with 0.1M EDTA (disodium salt, adjusted to pH 8-9) .

    • Logic: EDTA chelates any remaining Cu species that ammonia missed.

  • Wash 3 (Polishing): Wash with saturated brine to remove residual ammonia/EDTA.

Caution: If your pyrimidine contains acidic protons (e.g., uracil derivatives), NH₄OH may deprotonate the product and pull it into the water. In this case, use saturated NH₄Cl (mildly acidic) instead.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct work-up based on the catalyst and product behavior.

MetalRemoval Start Crude Pyrimidine Mixture MetalCheck Identify Catalyst Start->MetalCheck Pd Palladium (Pd) MetalCheck->Pd Cu Copper (Cu) MetalCheck->Cu SolublePd Is Product Soluble? Pd->SolublePd Scavenger Add Thiol-Silica (SiliaMetS Thiol) 50°C, 4h SolublePd->Scavenger High Value / Small Scale Carbon Activated Carbon (Darco KB-G) Reflux, 1h SolublePd->Carbon Large Scale / Cost Sensitive FilterPd Filter (0.45µm / Celite) Scavenger->FilterPd Carbon->FilterPd ICHCheck Check ICH Q3D Limits (Pd < 10ppm) FilterPd->ICHCheck ColorCheck Blue/Green Tint? Cu->ColorCheck NH4Wash Wash: 10% NH4OH (Repeat until colorless) ColorCheck->NH4Wash Yes EDTAWash Wash: 0.1M EDTA (pH 8) NH4Wash->EDTAWash EDTAWash->ICHCheck Success Release Product ICHCheck->Success Pass Fail Recrystallize or Column ICHCheck->Fail Fail

Caption: Decision tree for selecting remedial work-up procedures based on metal catalyst identity and scale.

Module 4: Comparative Data & Selection Guide

Not all scavengers are created equal. The table below compares efficacy specifically for nitrogen-containing heterocycles .

MethodTarget MetalMechanismEfficiency (Pyrimidine Matrix)ProsCons
Silica-Thiol (SH) Pd, Ru, RhCovalent BindingHigh (>95% removal)High affinity; no leaching; easy filtration.Expensive; requires 4-8h stirring.
Silica-DMT (Dimercaptotriazine) Pd, Ru, CuChelationVery High (>99% removal)Best for "sticky" Pd species; faster kinetics.More expensive than Thiol.
Activated Carbon Pd, NiAdsorptionMedium (50-80% removal)Cheap; removes color impurities.Low selectivity; yield loss (adsorbs product); messy.
NH₄OH Wash CuComplexationHigh (for Cu)Cheap; scalable; visual endpoint (blue color).High pH (incompatible with esters/base-sensitive groups).
L-Cysteine Pd, CuPrecipitationHigh Natural reagent; cheap.Product may precipitate with the metal; requires careful pH control.
Module 5: Frequently Asked Questions (FAQ)

Q: I used a silica scavenger, but my Pd levels are still ~50 ppm. Why? A: You likely have a kinetic issue. Pyrimidines are bulky. If the Pd is buried in the crystal lattice or tightly coordinated, the scavenger cannot access it.

  • Fix: Dissolve the product completely (do not scavenge a slurry). Increase temperature to 50-60°C. Switch from Thiol to DMT (Dimercaptotriazine) , which has a higher formation constant for Pd.

Q: Can I just use column chromatography? A: Often, no. Pd-pyrimidine complexes frequently streak on silica gel or co-elute with the product because the pyrimidine makes the metal complex lipophilic. You must scavenge before the column to avoid contaminating your stationary phase.

Q: What are the regulatory limits I need to hit? A: Refer to ICH Q3D (R2) guidelines.

  • Oral Administration: Pd limit is typically 100 µg/g (ppm) (Class 2B).

  • Parenteral (Injectable): Pd limit is 10 µg/g (ppm) .

  • Note: Ideally, aim for <10 ppm for all candidates to avoid assay interference.

References
  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[2][5] (2022).[2][6] Available at: [Link]

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Available at: [Link]

  • Biotage. Strategies for the Removal of Metal Catalysts from Solution. (2023).[7][8] Available at: [Link]

Sources

Technical Guide: Refinement of Crystallization Techniques for 2,6-Dimethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isolation of 2,6-dimethylpyrimidine-4-carbonitrile (CAS 64571-35-3) presents a unique set of challenges often underestimated in standard pyrimidine chemistry. Unlike its 2-cyano isomer or the high-melting 4-amino derivatives, the 4-carbonitrile species occupies a physicochemical "middle ground" that makes it prone to oiling out and hydrolysis.[1][2]

This guide is not a generic recipe; it is a logic-driven framework designed to help you navigate the specific thermodynamic behaviors of this molecule. Our focus is on purity rejection (specifically removing the 4-chloro precursor and hydrolysis byproducts) and crystal habit control .[1][2]

Part 1: Diagnostic & Physicochemical Profiling

Before attempting crystallization, you must establish the boundary conditions of your material.[2] this compound is sensitive to aqueous hydrolysis and possesses a melting point that can lead to phase separation (oiling) before crystallization if supersaturation is generated too rapidly.[1][2]

Critical Parameters Table
ParameterValue / BehaviorImplications for Crystallization
Target Structure This compoundLipophilic core with a polar, hydrolytically sensitive nitrile handle.[1]
Melting Point Variable (Typically <100°C range)*High Risk of Oiling Out. Process temperature must remain strictly controlled below the metastable limit.[2]
Key Impurity A 4-Chloro-2,6-dimethylpyrimidineStarting material.[1][2] Lipophilic.[2] Hard to reject in non-polar solvents.[2][3]
Key Impurity B 2,6-Dimethylpyrimidine-4-carboxylic acidHydrolysis product.[1][2] Highly polar/acidic.[2] Rejection requires pH control.[2]
Solubility Profile High in DCM, EtOAc, Alcohols.[2] Low in Alkanes, Water.[2]Requires a "Solvent/Antisolvent" or "Cooling" approach.[1][2]

*Note: Literature values vary; empirical determination via DSC (Differential Scanning Calorimetry) is required for your specific lot before scaling up.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile.[2] You cannot simply "crash out" the product; you must keep impurities in the mother liquor.[2]

Q: Which solvent system should I start with?

A: Do not guess. Use the "Polarity Bracket" method. For this substrate, a single-solvent system is rarely effective due to the steep solubility curve.[1][2] We recommend a Binary Solvent System .[2]

  • System A (Preferred for Purity): Ethanol / Water [1][2]

    • Mechanism:[1][3] The nitrile is moderately soluble in hot ethanol.[2] Water acts as a powerful antisolvent.[2]

    • Advantage:[1][3][4] Excellent rejection of the lipophilic 4-chloro impurity (which stays in the ethanol-rich phase) and inorganic salts.[1][2]

    • Risk:[1][2][3] Hydrolysis if heated too long (>60°C) or if pH is not neutral.[1][2]

  • System B (Preferred for Yield): Ethyl Acetate / n-Heptane [1][2]

    • Mechanism:[1][3] Standard lipophilic displacement.[2]

    • Advantage:[1][3][4] Low risk of hydrolysis.[2]

    • Risk:[1][2][3] High risk of oiling out if the heptane is added too fast.[2]

Decision Logic for Solvent Screening

SolventSelection Start Start: Analyze Crude Purity CheckImpurity Primary Impurity? Start->CheckImpurity Chloro High 4-Chloro SM (>2%) CheckImpurity->Chloro Lipophilic Acid High Acid/Amide (>1%) CheckImpurity->Acid Polar Clean High Purity (>95%) CheckImpurity->Clean Neutral SystemA System A: EtOH/Water (Rejects Lipophilics) Chloro->SystemA SystemB System B: EtOAc/Heptane (Rejects Polars) Acid->SystemB SystemC System C: IPA Slow Cool (Polymorph Control) Clean->SystemC

Figure 1: Decision matrix for solvent selection based on impurity profile.[1][2]

Part 3: Troubleshooting & Optimization

Q: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) limit.[1][2] This is common for low-melting pyrimidines.[1][2]

The Fix: The "Seeding & Cycling" Protocol

  • Determine Saturation Temperature (

    
    ):  Find the temperature where your solid dissolves completely.[1][2]
    
  • Hold at

    
    :  Ensure a clear solution.
    
  • Cool Slowly to

    
    :  Stop cooling just before the temperature where oiling usually occurs.
    
  • Seed Heavily: Add 1-2 wt% of pure seed crystals.

  • Isothermal Hold: Hold the temperature for 1-2 hours. Do not cool further until a visible crystal bed forms.[2] The seeds provide surface area for growth, bypassing the liquid phase.[2]

  • Slow Cool: Ramp down at 0.1°C/min.

Q: I have high levels of the "Hydrolysis Impurity" (Carboxylic Acid). How do I remove it?

A: Recrystallization alone is often inefficient for this.[2] You must use a Chemical Wash prior to crystallization.[2]

  • Dissolve crude in Ethyl Acetate .[2]

  • Wash with 5% Aqueous Sodium Bicarbonate (

    
    ) .[1][2]
    
    • Mechanism:[1][3][5] The carboxylic acid is deprotonated to the water-soluble carboxylate salt (

      
      ) and partitions into the aqueous layer.[1][2] The nitrile remains neutral and stays in the organic layer.[2]
      
  • Dry organic layer (

    
    ), filter, and then proceed to crystallization (System B).[1][2]
    
Q: The yield is low in Ethanol/Water.[2] What is happening?

A: You likely have "Solvent Drag."[2] Pyrimidines can have significant solubility in ethanol/water mixtures even at low temperatures.[2]

  • Solution: Determine the "Solubility Curve." If the solubility at 0°C is still >10 mg/mL, you need to increase the water ratio or switch to a non-solvating antisolvent system (e.g., Toluene/Heptane), though this may compromise purity.[2]

  • Check: Ensure you are not hydrolyzing the product.[2] Test the mother liquor by HPLC. If you see the amide peak increasing over time, your temperature is too high or the pH is drifting.[2]

Part 4: Detailed Experimental Protocol (System A)

Objective: Purification of 10g Crude this compound.

  • Dissolution:

    • Charge 10g crude solid into a 250mL reactor.

    • Add 40 mL Ethanol (absolute) .[1][2]

    • Heat to 50-55°C. Agitate at 200 RPM.

    • Note: If insolubles remain (inorganic salts), filter hot through a sintered glass funnel.[1][2]

  • Nucleation Point:

    • Add Water dropwise via addition funnel at 50°C until the solution turns slightly turbid (cloud point).

    • Add 1 mL Ethanol to clear the solution (restore single phase).[2]

  • Seeding (Critical Step):

    • Cool to 45°C.[2]

    • Add 50mg (0.5%) pure seed crystals.

    • Hold for 60 minutes. Do not skip this. Allow crystals to mature.[2]

  • Crystallization:

    • Cool from 45°C to 5°C over 4 hours (Linear ramp: 10°C/hr).[1][2]

    • Why: Slow cooling prevents entrapment of the 4-chloro impurity.[1][2]

  • Isolation:

    • Filter on a Buchner funnel.[2]

    • Wash cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Dry under vacuum at 40°C for 12 hours.[2]

Part 5: Process Scalability Workflow

When moving from gram to kilo scale, heat transfer limitations become critical.[2]

Scalability Lab Lab Scale (10g) Magnetic Stirring Rapid Cooling Possible Pilot Pilot Scale (1kg) Overhead Stirring Heat Transfer Lag Lab->Pilot Issue1 Risk: Oiling Out (Local Cold Spots) Pilot->Issue1 Issue2 Risk: Attrition (Crystal Breakage) Pilot->Issue2 Solution1 Control: Linear Cooling Ramp (No crash cooling) Issue1->Solution1 Solution2 Control: Low-Shear Impeller (Hydrofoil) Issue2->Solution2

Figure 2: Scalability risks and engineering controls.

References

  • Synthesis and Reactivity of Pyrimidine Carbonitriles

    • Yamanaka, H. (1958).[1][2] On the Reactivity of this compound. Chemical & Pharmaceutical Bulletin.

    • Relevance: Foundational text establishing the chemical stability and reactivity profile of the 4-cyano group in this specific scaffold.
    • [1][2]

  • General Purific

    • BenchChem Technical Support.[2] Purification Methods for Removing Impurities from Nitriles.

    • Relevance: Protocols for preventing hydrolysis during workup.[2]

    • [1][2]

  • Crystallization of Pyrimidine Deriv

    • Organic Process Research & Development (OPRD).[1][2] General Principles of Polymorphism and Crystallization in Nitrogen Heterocycles.

    • Relevance: Provides the theoretical basis for the "Seeding & Cycling" protocol to prevent oiling out.
    • [1][2]

  • Solubility D

    • PubChem Compound Summary: this compound (CAS 64571-35-3).[1][2]

    • Relevance: Verification of chemical structure and isomer specificity.[2][6]

    • [1][2]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2,6-Dimethyl vs. 2,4-Dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,6-dimethylpyrimidine and 2,4-dimethylpyrimidine derivatives. This analysis focuses on their structural implications, biological performance (specifically in antimicrobial and kinase inhibitor domains), and metabolic profiles.

Executive Summary & Structural Distinction

In medicinal chemistry, the methyl substitution pattern on the pyrimidine ring dictates the steric and electronic environment of the pharmacophore. While "2,4-dimethyl" and "2,6-dimethyl" may appear similar, their biological activities diverge significantly based on the point of attachment to the main drug scaffold.

The Nomenclature Criticality

Before analyzing activity, we must define the isomers relative to the attachment point (R), as the pyrimidine ring numbering changes based on priority substituents.

Derivative ClassMethyl PositionsAttachment PointSymmetry ProfileKey Characteristic
Isomer A (2,6-Dimethyl) C2, C6C4 (or N1/N3)Asymmetric (relative to R)Steric Shielding: The methyl at C6 sterically hinders the adjacent nitrogen (N1) and the attachment point.
Isomer B (4,6-Dimethyl) C4, C6C2SymmetricElectronic Focus: Both nitrogens are flanked by methyls, but the C2 attachment is sterically exposed compared to C4.
Isomer C (2,4-Dimethyl) C2, C4C6AsymmetricMixed Effect: Similar to Isomer A but often used to fine-tune hydrophobic fit in kinase pockets.

Note: In literature, Sulfamethazine (4,6-dimethylpyrimidin-2-yl) and Sulfisomidine (2,6-dimethylpyrimidin-4-yl) are the classic case studies for this comparison. This guide uses these prototypes to illustrate the biological principles.

Case Study I: Antimicrobial Efficacy & Pharmacokinetics (Sulfonamides)

The most robust data comparing these isomers comes from the sulfonamide antibiotics. The position of the methyl groups fundamentally alters the drug's metabolic fate and solubility.

Biological Activity Comparison[1][2][3][4][5][6]
Feature2,6-Dimethyl Derivative (e.g., Sulfisomidine)4,6-Dimethyl Derivative (e.g., Sulfamethazine)
Target Dihydropteroate Synthase (DHPS)Dihydropteroate Synthase (DHPS)
Potency (

)
HighHigh (Comparable)
Half-Life (

)
Short (6–7 hours) Long (7–30+ hours)
Protein Binding Lower (~80%)Higher (~85-90%)
Solubility (Acidic Urine) High (Reduces crystalluria risk)Low (High risk of crystalluria)
Mechanistic Insight: The "Steric Shield" Effect

The biological difference is driven by N4-acetylation (metabolism) and solubility .

  • 2,6-Dimethyl (Sulfisomidine): The methyl group at position 6 (adjacent to N1) and position 2 (between nitrogens) creates a "steric shield" around the ring nitrogens. This reduces the affinity for N-acetyltransferase enzymes, leading to different metabolic kinetics. However, its asymmetry disrupts crystal packing, significantly increasing solubility in acidic urine, a critical safety advantage.

  • 4,6-Dimethyl (Sulfamethazine): The symmetric placement (methyls at 4 and 6, attachment at 2) allows for tighter crystal packing, leading to lower solubility and a higher risk of renal toxicity (crystalluria).

Visualization: Metabolic & Solubility Pathways

Sulfonamide_SAR cluster_26 2,6-Dimethyl (Sulfisomidine) cluster_46 4,6-Dimethyl (Sulfamethazine) Substrate Sulfonamide Scaffold Iso26 2,6-Dimethyl Substitution (Attachment at C4) Substrate->Iso26 Iso46 4,6-Dimethyl Substitution (Attachment at C2) Substrate->Iso46 Solubility26 High Urine Solubility (Low Crystalluria Risk) Iso26->Solubility26 Asymmetric Packing Metabolism26 Rapid Renal Excretion Iso26->Metabolism26 Solubility46 Low Urine Solubility (High Crystalluria Risk) Iso46->Solubility46 Symmetric Packing Metabolism46 Extensive N-Acetylation (Long Half-Life) Iso46->Metabolism46 Enzymatic Access

Caption: Comparative metabolic and physicochemical outcomes of 2,6- vs 4,6-dimethyl substitution patterns.

Case Study II: Kinase Inhibition (Steric Gating)

In modern oncology, pyrimidine derivatives are privileged scaffolds for kinase inhibitors (e.g., CDK, EGFR, MK2). The choice between 2,4- and 2,6-dimethyl substitution is often a decision between potency and selectivity .

Structure-Activity Relationship (SAR)[8]
  • 2,4-Dimethyl Derivatives (Asymmetric):

    • Usage: Often used when the pyrimidine ring must fit into a narrow hydrophobic pocket (e.g., the adenine binding pocket).

    • Mechanism:[1] The C4-methyl can interact with the "gatekeeper" residue (e.g., T790M in EGFR) without causing a steric clash, while the C2-methyl (between nitrogens) positions the ring via hydrophobic interactions.

    • Result: High potency, broad-spectrum kinase inhibition.

  • 2,6-Dimethyl Derivatives (Steric Block):

    • Usage: Used to induce atropisomerism (locking the molecule in a specific conformation) or to force the molecule out of the ATP pocket to target allosteric sites.

    • Mechanism:[1] The C2 and C6 methyls flank the attachment bond (if attached at C4). This creates a high rotational energy barrier (atropisomerism).

    • Result: High selectivity (due to rigid conformation), but potentially lower potency if the pocket is small.

Experimental Data: Kinase Selectivity

Hypothetical data based on generalized SAR for Pyrimidine-based CDK inhibitors:

Scaffold TypeTarget

(nM)
Selectivity Score (S10)
2,4-Dimethyl-6-amino CDK2120.45 (Promiscuous)
2,6-Dimethyl-4-amino CDK2850.15 (Highly Selective)

Key Insight: The 2,6-dimethyl pattern often sacrifices raw potency (


) for improved selectivity by rigidifying the ligand.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Minimum Inhibitory Concentration (MIC) Assay

For comparing antimicrobial activity of derivatives.[2]

  • Preparation: Dissolve derivatives in DMSO (final concentration <1%).

  • Inoculum: Prepare E. coli or S. aureus suspension at

    
     CFU/mL in Mueller-Hinton broth.
    
  • Dosing: Add serial 2-fold dilutions of the test compound (0.5 – 128

    
    g/mL) to 96-well plates.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Validation: Sulfamethazine control should show MIC

      
       32-64 
      
      
      
      g/mL (strain dependent).
Solubility & Crystalluria Potential Screen

Critical for distinguishing 2,6- vs 4,6-dimethyl isomers.

  • Buffer Prep: Prepare phosphate buffers at pH 5.0, 6.0, and 7.4 (mimicking urine pH range).

  • Saturation: Add excess compound to 1 mL buffer; shake for 24 hours at 37°C.

  • Filtration: Filter supernatant using a 0.45

    
    m PTFE filter.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Success Criteria: 2,6-dimethyl derivatives should exhibit >2x solubility at pH 5.5 compared to 4,6-dimethyl analogs.

Synthesis & Metabolic Stability Workflow

The following diagram outlines the decision tree for selecting a pyrimidine core based on desired metabolic stability.

Pyrimidine_Selection Start Drug Design Goal Metab Metabolic Stability Required? Start->Metab HighStab High Stability Needed Metab->HighStab Yes (Systemic) RapidClear Rapid Clearance Needed (Urinary Tract Infection) Metab->RapidClear No (Renal Target) Select46 Select 4,6-Dimethyl (Sulfamethazine-like) HighStab->Select46 Select26 Select 2,6-Dimethyl (Sulfisomidine-like) RapidClear->Select26 Reason26 Steric Shield blocks N-Acetylation High Solubility Select26->Reason26 Reason46 Symmetric packing Longer Half-life (Reabsorption) Select46->Reason46

Caption: Decision matrix for selecting dimethylpyrimidine isomers based on PK requirements.

References

  • BenchChem. A Comparative Guide to the Biological Activity of Pyrimidine Derivatives. (2025).[2][3] Link

  • National Institutes of Health (NIH). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2014).[4] Link

  • FAO/WHO. Residues of some veterinary drugs in animals and foods: Sulfadimidine (Sulfamethazine). (2021).[4][5] Link

  • PubChem. 2-Amino-4,6-dimethylpyrimidine Compound Summary. (2025).[2][3] Link

  • Journal of Medicinal Chemistry. Structure-based inhibitor optimization of 2,4-diaminopyrimidine MK2 inhibitors. (2010). Link

Sources

A Comparative Guide to Pyrimidine-4-carbonitrile and Pyrimidine-5-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Two Key Isomers in Medicinal Chemistry

In the landscape of heterocyclic chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] Among the vast number of pyrimidine derivatives, cyanopyrimidines have garnered significant attention as versatile building blocks in drug discovery. This guide provides a detailed comparative study of two constitutional isomers: pyrimidine-4-carbonitrile and pyrimidine-5-carbonitrile. We will explore their synthesis, physicochemical properties, reactivity, and, most notably, their divergent roles and applications in medicinal chemistry, supported by experimental data and established protocols.

Introduction: The Significance of Nitrile Placement

The seemingly subtle difference in the placement of the nitrile group on the pyrimidine ring—at position 4 versus position 5—imparts distinct electronic and steric properties to these molecules. This, in turn, dictates their reactivity and their ability to interact with biological targets. Pyrimidine-5-carbonitrile has emerged as a prominent scaffold in the development of kinase inhibitors for cancer therapy.[2][3] In contrast, pyrimidine-4-carbonitrile, while also a valuable synthetic intermediate, has a different profile of applications that are currently being explored.[2] This guide aims to elucidate these differences, providing researchers with the foundational knowledge to strategically select the appropriate isomer for their specific research and development endeavors.

Synthesis and Chemical Reactivity: A Tale of Two Isomers

The synthetic routes to pyrimidine-4-carbonitrile and pyrimidine-5-carbonitrile, as well as their inherent reactivity, are influenced by the electronic nature of the pyrimidine ring and the electron-withdrawing nitrile group.

Synthesis of Pyrimidine-4-carbonitrile and Pyrimidine-5-carbonitrile

Pyrimidine-5-carbonitrile is frequently synthesized through multicomponent reactions, a testament to the efficiency and atom economy of such methodologies. A common and effective approach is a one-pot condensation reaction involving an aldehyde, malononitrile, and a urea or thiourea derivative, often catalyzed by an ammonium salt under solvent-free conditions. This method allows for the facile generation of a diverse library of substituted pyrimidine-5-carbonitrile derivatives.

Experimental Protocol: One-Pot Synthesis of Substituted Pyrimidine-5-carbonitrile Derivatives

  • In a 100 mL round-bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and ammonium chloride (0.8 mmol).

  • Heat the mixture in an oil bath at 110 °C with stirring for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the solid product.

  • Filter the crude product, wash with cold water, and recrystallize from an ethyl acetate:n-hexane mixture to obtain the purified pyrimidine-5-carbonitrile derivative.

Pyrimidine-4-carbonitrile synthesis is less commonly detailed in the literature for the parent compound. However, a general and industrially relevant method for the synthesis of cyanopyridines, which can be conceptually extended to pyrimidines, is the vapor-phase ammoxidation of the corresponding methyl-substituted heterocycle. In this case, 4-methylpyrimidine would be the starting material.

Conceptual Synthetic Workflow for Pyrimidine-4-carbonitrile

Caption: Conceptual workflow for the synthesis of pyrimidine-4-carbonitrile.

Comparative Reactivity

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of a second nitrogen atom compared to pyridine.[4] This π-deficiency makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, while electrophilic substitution is generally more facile at the 5-position.[5]

The position of the electron-withdrawing nitrile group significantly modulates this reactivity profile:

  • Pyrimidine-4-carbonitrile : The nitrile group at the 4-position strongly activates this position and the electronically equivalent 2- and 6-positions towards nucleophilic substitution. A leaving group at any of these positions would be readily displaced by a nucleophile.[4]

  • Pyrimidine-5-carbonitrile : With the nitrile group at the 5-position, the electron-withdrawing effect is directed differently. While the ring remains electron-deficient, the 5-position itself is less susceptible to direct nucleophilic attack. The primary influence of the nitrile group in this isomer is on the overall electronic character of the molecule, which is crucial for its interaction with biological targets.

Logical Relationship of Reactivity

Reactivity Comparison cluster_0 Pyrimidine-4-carbonitrile cluster_1 Pyrimidine-5-carbonitrile p4c Nitrile at C4 reactivity4 Enhanced susceptibility to nucleophilic attack at C2, C4, C6 p4c->reactivity4 Activates p5c Nitrile at C5 reactivity5 Modulates overall ring electronics for biological target interaction p5c->reactivity5 Influences

Caption: Influence of nitrile position on the reactivity of the pyrimidine ring.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The physical and spectroscopic properties of these isomers are distinct, providing key data for their identification and characterization.

PropertyPyrimidine-4-carbonitrilePyrimidine-5-carbonitrile & Derivatives
Molecular Formula C₅H₃N₃C₅H₃N₃ (and derivatives)
Molecular Weight 105.10 g/mol 105.10 g/mol (unsubstituted)
Physical Form SolidSolid
Melting Point 31 °CVaries with substitution
Boiling Point 237.6 °C at 760 mmHgVaries with substitution
**IR (KBr, cm⁻¹) **C≡N stretch expected around 2220-2240C≡N stretch observed around 2220-2225
¹H NMR (DMSO-d₆, δ ppm) Data not available for unsubstitutedFor derivatives, aromatic protons typically resonate between 7.0-9.0 ppm. For example, in 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile, aromatic protons appear at δ 7.61-7.71 (m, 5H).
¹³C NMR (DMSO-d₆, δ ppm) Data not available for unsubstitutedFor 2,4-diaminopyrimidine-5-carbonitrile, key shifts are: δ 83.0 (C5), 117.0 (C≡N), 161.3 (C6), 166.6 and 167.2 (C2 & C4).[6]

Applications in Drug Discovery and Development: A Divergence in Focus

The distinct structural and electronic properties of pyrimidine-4-carbonitrile and pyrimidine-5-carbonitrile have led to their utilization in different areas of drug discovery.

Pyrimidine-5-carbonitrile: A Cornerstone of Kinase Inhibitors

The pyrimidine-5-carbonitrile scaffold is a well-established and highly successful pharmacophore in the design of kinase inhibitors for cancer therapy.[2][3] The pyrimidine ring acts as a bioisostere for the adenine core of ATP, allowing these molecules to bind to the ATP-binding site of various kinases. The nitrile group at the 5-position is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase, contributing to the high affinity and selectivity of these inhibitors.

Key Biological Targets and Therapeutic Areas:

  • Epidermal Growth Factor Receptor (EGFR): Numerous pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, which are key drivers in various cancers, including non-small cell lung cancer.[3]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy to block angiogenesis, the formation of new blood vessels that supply tumors. Pyrimidine-5-carbonitrile derivatives have shown significant promise as VEGFR-2 inhibitors.

  • Cyclooxygenase-2 (COX-2): Some pyrimidine-5-carbonitriles have demonstrated dual inhibition of EGFR and COX-2, an enzyme involved in inflammation and cancer progression.[2]

Signaling Pathway Inhibition by Pyrimidine-5-carbonitrile Derivatives

P5C_Signaling_Pathway cluster_downstream Downstream Effects P5C Pyrimidine-5-carbonitrile Derivative EGFR EGFR P5C->EGFR Inhibits VEGFR2 VEGFR-2 P5C->VEGFR2 Inhibits COX2 COX-2 P5C->COX2 Inhibits proliferation Cell Proliferation EGFR->proliferation angiogenesis Angiogenesis VEGFR2->angiogenesis inflammation Inflammation COX2->inflammation

Caption: Pyrimidine-5-carbonitrile derivatives inhibit key signaling pathways in cancer.

Pyrimidine-4-carbonitrile: A Versatile Building Block with Emerging Potential

While not as extensively explored in the context of specific biological targets as its 5-isomer, pyrimidine-4-carbonitrile is recognized as a valuable and versatile building block in medicinal chemistry and agrochemicals.[2] Its utility stems from the reactivity of the pyrimidine ring, which allows for the introduction of various functional groups to generate diverse molecular scaffolds.

Potential Applications:

  • Scaffold for Drug Discovery: The pyrimidine-4-carbonitrile core can be elaborated through nucleophilic substitution reactions to create libraries of compounds for screening against a wide range of biological targets.

  • Antiviral, Anticancer, and Anti-inflammatory Agents: The broader class of pyrimidine derivatives is known to possess these biological activities, and pyrimidine-4-carbonitrile serves as a key starting material for the synthesis of such compounds.[2]

The exploration of the specific biological activities of pyrimidine-4-carbonitrile derivatives is an active area of research, and it is anticipated that novel therapeutic agents based on this scaffold will emerge in the coming years.

Conclusion and Future Perspectives

This comparative guide highlights the distinct chemical personalities of pyrimidine-4-carbonitrile and pyrimidine-5-carbonitrile. The position of the nitrile group profoundly influences their synthesis, reactivity, and, consequently, their applications in drug discovery.

  • Pyrimidine-5-carbonitrile stands as a validated and highly valuable scaffold, particularly in the realm of oncology, with a proven track record in the development of potent and selective kinase inhibitors. The wealth of available synthetic methods and biological data makes it an attractive starting point for further optimization and the development of next-generation therapeutics.

  • Pyrimidine-4-carbonitrile , while less characterized in terms of its specific biological profile, represents a platform ripe with potential. Its inherent reactivity provides a foundation for the construction of diverse molecular architectures. A critical next step for the research community is the thorough characterization of the parent molecule, including its detailed spectroscopic properties and the development of robust and well-documented synthetic protocols.

For researchers and drug development professionals, the choice between these two isomers is a strategic one. For projects focused on established kinase targets, the pyrimidine-5-carbonitrile scaffold offers a well-trodden and fruitful path. For exploratory programs seeking novel chemical matter with diverse biological activities, the synthetic versatility of pyrimidine-4-carbonitrile presents an exciting frontier. As our understanding of the nuanced structure-activity relationships of these fundamental heterocyclic building blocks continues to grow, so too will their impact on the development of new medicines.

References

  • 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • 10. Pyrimidines. (n.d.). University of Oxford. Retrieved February 13, 2026, from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Pyrimidine | PPTX. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]

Sources

In Vitro Validation of Pyrimidine Derivatives: A Comparative Anticancer Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Validation of the Anticancer Activity of Pyrimidine Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Pyrimidine Advantage

The pyrimidine scaffold remains a cornerstone in oncology drug discovery due to its structural homology with endogenous nucleotides (cytosine, thymine, uracil) and ATP. Unlike first-generation antimetabolites (e.g., 5-Fluorouracil) that primarily target thymidylate synthase, modern pyrimidine derivatives are designed as "privileged structures" capable of multi-targeting. They act not only as DNA intercalators but also as competitive inhibitors of ATP-binding pockets in kinases (EGFR, VEGFR, CDKs) and destabilizers of tubulin.

This guide outlines a rigorous in vitro validation pipeline, comparing novel pyrimidine derivatives against Standard of Care (SoC) agents. It emphasizes self-validating protocols and mechanistic proof-of-concept.

Part 1: Comparative Landscape – Beyond 5-Fluorouracil

To validate a new pyrimidine derivative, it must demonstrate superiority or distinct mechanistic advantages over established alternatives.

Table 1: Performance Benchmarks (Novel Derivatives vs. SoC)
FeatureNovel Pyrimidine Derivatives 5-Fluorouracil (5-FU) Gemcitabine Doxorubicin
Primary Mechanism Multi-target (Kinase + Tubulin + DNA)Antimetabolite (TS Inhibition)Antimetabolite (DNA Chain Termination)DNA Intercalation / Topo II Poison
IC50 (MCF-7) 0.5 – 5.0 µM (High Potency)~1.7 – 20 µM~0.1 – 4 µM~0.2 – 1.0 µM
IC50 (A549) 1.0 – 10.0 µM >10 µM (Resistant)~0.01 – 0.5 µM~0.5 – 5.0 µM
Drug Resistance Designed to overcome MDR1/P-gp effluxHigh susceptibility to resistanceModerate resistanceHigh cardiotoxicity limit
Selectivity Index (SI) > 10 (Target: Cancer vs. Fibroblast)Low (< 5)Low (< 5)Low (< 2)

Data Sources: Synthesized from recent comparative studies [1, 2, 5].

Part 2: Mechanistic Validation & Signaling Pathways

Modern validation requires proving how the molecule kills cancer cells. Pyrimidine derivatives often function as ATP-mimics, inhibiting receptor tyrosine kinases (RTKs) or Cyclin-Dependent Kinases (CDKs).

Diagram 1: Multi-Target Mechanism of Action

This diagram illustrates the dual-targeting potential of pyrimidine derivatives: inhibiting upstream RTK signaling (EGFR) and downstream Cell Cycle progression (CDK/Tubulin).

Pyrimidine_MOA Pyr_Deriv Pyrimidine Derivative (ATP Mimic) EGFR EGFR / VEGFR (Tyrosine Kinase) Pyr_Deriv->EGFR Competitive Inhibition CDK CDK2 / Cyclin A (Cell Cycle) Pyr_Deriv->CDK ATP Pocket Binding Tubulin Tubulin (Microtubules) Pyr_Deriv->Tubulin Polymerization Inhibition Ras_Raf Ras / Raf / MEK EGFR->Ras_Raf PI3K_Akt PI3K / Akt / mTOR EGFR->PI3K_Akt G1_S G1/S Transition CDK->G1_S Mitosis Mitotic Spindle Assembly Tubulin->Mitosis Arrest Cell Cycle Arrest (G2/M or G0/G1) Ras_Raf->Arrest Signaling Blockade Apoptosis Apoptosis (Caspase 3/7 Activation) PI3K_Akt->Apoptosis Survival Signal Loss G1_S->Arrest Checkpoint Activation Mitosis->Apoptosis Mitotic Catastrophe Anti_Angio Anti-Angiogenesis

Caption: Pyrimidine derivatives act as multi-target agents, inhibiting EGFR signaling, blocking CDK-mediated cell cycle progression, and disrupting tubulin dynamics to induce apoptosis.

Part 3: Experimental Protocols (The Validation Pipeline)

Phase 1: Phenotypic Screening (Cytotoxicity)

Assay: MTT or SRB Assay Objective: Determine IC50 and Selectivity Index (SI).

Expert Insight: Avoid the "Edge Effect" in 96-well plates by filling outer wells with PBS. Use a broad concentration range (0.01 µM to 100 µM) initially, then refine.

Protocol:

  • Seeding: Plate cells (e.g., MCF-7, A549) at 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2x drug concentration (serial dilutions). Include Positive Control (5-FU or Doxorubicin at 10 µM) and Vehicle Control (DMSO < 0.5%).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development (MTT):

    • Add 20 µL MTT (5 mg/mL in PBS).[1][2] Incubate 3-4h (purple formazan forms).

    • Aspirate media carefully.[2]

    • Solubilize with 150 µL DMSO.[1][2] Shake 15 min.

  • Read: Absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability. Fit non-linear regression (Log(inhibitor) vs. Response) to derive IC50 [3, 4].[1]

Phase 2: Mechanism Confirmation (Flow Cytometry)

Assay: Annexin V-FITC / Propidium Iodide (PI) Objective: Distinguish Apoptosis (Programmed Death) from Necrosis (Toxicity).

Protocol:

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Harvesting: Trypsinize cells (collect floating cells too—they are apoptotic!).

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark at RT.

  • Analysis: Flow Cytometry (488 nm excitation).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Criterion: Significant shift to Q4/Q2 compared to control [3].

Phase 3: Target Engagement (Kinase Inhibition)

Assay: ADP-Glo™ or Z´-LYTE™ (FRET-based) Objective: Prove direct interaction with the target (e.g., EGFR or CDK2).

Protocol:

  • Reaction Mix: Combine Recombinant Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.

  • Inhibitor Addition: Add Pyrimidine derivative (various concentrations).

  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo Reagent (depletes unconsumed ATP) → 40 min incubation → Add Kinase Detection Reagent (converts ADP to ATP to Light).

  • Read: Luminescence integration.

  • Result: Decrease in luminescence indicates kinase inhibition (less ADP produced).

Part 4: Experimental Workflow Visualization

Diagram 2: From Hit to Lead Validation Flow

This workflow ensures a logical progression from screening to mechanistic proof, minimizing false positives.

Validation_Workflow Start Compound Library Synthesis Screen Phase 1: MTT/SRB (Cytotoxicity) Start->Screen Screen->Start Inactive Selectivity Selectivity Check (Normal Fibroblasts) Screen->Selectivity IC50 < 10 µM Selectivity->Start Toxic to Normal Mechanism Phase 2: Flow Cytometry (Apoptosis/Cell Cycle) Selectivity->Mechanism SI > 5 Target Phase 3: Enzymatic Assay (Kinase/Tubulin) Mechanism->Target Apoptosis Confirmed Lead Lead Candidate (In Vivo Ready) Target->Lead Target Validated

Caption: A stepwise validation pipeline filtering compounds by potency (MTT), safety (Selectivity), cellular mechanism (Flow Cytometry), and molecular target engagement.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orient. J. Chem. (2024).[3] Review of pyrimidine scaffolds targeting EGFR/VEGFR. Link

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. NIH / PMC. (2024).[3] Comparison of IC50 values vs Doxorubicin in A549 cells. Link

  • Application Notes and Protocols for In Vitro Cell-Based Assays. BenchChem. (2025).[1][4] Detailed protocols for MTT and Apoptosis assays. Link

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening. Noble Life Sciences. (2024).[3] Methodologies for IC50 determination and statistical analysis. Link

  • IC50 of 5-FU and test substances against MCF-7 and A549. ResearchGate. (2025).[1][4] Comparative data points for pyrimidine derivatives vs 5-FU. Link

Sources

A Senior Application Scientist's Guide to Catalytic Pyrimidine Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals. The efficient and selective synthesis of this vital heterocycle is a critical endeavor, with the choice of catalyst playing a pivotal role in determining reaction outcomes, sustainability, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed in modern pyrimidine synthesis, offering a blend of mechanistic insights, quantitative performance data, and detailed experimental protocols to inform your selection of the optimal synthetic strategy.

The Landscape of Catalytic Pyrimidine Synthesis

The synthesis of pyrimidines has evolved significantly from classical condensation reactions. Modern approaches leverage a diverse array of catalysts to enhance reaction rates, improve yields, and increase selectivity under milder conditions. This guide will dissect and compare four major classes of catalysts:

  • Transition-Metal Catalysts: Offering high activity and versatility.

  • Organocatalysts: Providing a metal-free, often more environmentally benign alternative.

  • Nanocatalysts: Combining high surface area and recyclability for sustainable processes.

  • Enzymatic Catalysts: Enabling highly specific syntheses under biological conditions.

The selection of a catalyst is not merely a matter of yield; it is a strategic decision that impacts downstream processing, cost of goods, and the overall environmental footprint of the synthetic route. This guide will illuminate the causality behind these choices.

Transition-Metal Catalysis: The Workhorses of Pyrimidine Synthesis

Transition-metal complexes are powerful tools for forging the C-N and C-C bonds necessary for pyrimidine ring formation. Metals like palladium, copper, iridium, and manganese have demonstrated remarkable efficacy in a variety of pyrimidine syntheses.[1]

Mechanistic Rationale

Transition-metal catalysts typically operate through a series of well-defined elementary steps, including oxidative addition, reductive elimination, migratory insertion, and transmetalation. For instance, in a copper-catalyzed synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines, the proposed mechanism involves the initial activation of the propargyl alcohol by the Cu(II) catalyst to form a propargyl cation.[2] This electrophilic intermediate is then attacked by the amidine, leading to cyclization and subsequent aromatization to yield the pyrimidine core.[2]

The following diagram illustrates a generalized catalytic cycle for a transition-metal-catalyzed pyrimidine synthesis.

Transition_Metal_Catalysis Catalyst_Precursor Catalyst_Precursor Active_Catalyst Active_Catalyst Catalyst_Precursor->Active_Catalyst Activation Substrate_Coordination Substrate_Coordination Active_Catalyst->Substrate_Coordination Substrate(s) Bond_Formation Bond_Formation Substrate_Coordination->Bond_Formation e.g., Oxidative Addition Product_Release Product_Release Bond_Formation->Product_Release e.g., Reductive Elimination Product_Release->Active_Catalyst Product

Caption: Generalized catalytic cycle for transition-metal-catalyzed pyrimidine synthesis.

Performance Comparison of Transition-Metal Catalysts

The choice of metal, ligand, and reaction conditions significantly impacts the outcome. The following table provides a comparative overview of various transition-metal catalysts for pyrimidine synthesis.

Catalyst SystemKey ReactantsSolventTemperature (°C)TimeYield (%)Reference
Iridium-Pincer Complex Amidines, AlcoholsToluene150Not SpecifiedUp to 93[2][3][4]
Manganese-Pincer Complex Amidines, AlcoholsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
CuCl/conc. H₂SO₄ Benzaldehyde, Ethyl acetoacetate, UreaMethanolReflux16 h90.5[6]
ZnCl₂ Benzaldehyde, Ethyl acetoacetate, UreaAcetic AcidRoom Temp-Moderate to Good[7][8]
FeCl₃·6H₂O Benzaldehyde, Acetoacetamide, UreaMethanolReflux16 h>90[6]
Ni(acac)₂ or Cu(acac)₂ β-dicarbonyl compounds, CyanogenDichloroethaneAmbient-Good[9]
Representative Experimental Protocol: Iridium-Catalyzed Multicomponent Synthesis

This protocol describes a sustainable, one-pot synthesis of pyrimidines from amidines and alcohols, showcasing the power of transition-metal catalysis.[3][4]

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Primary alcohol (3.0 mmol)

  • Secondary alcohol (1.5 mmol)

  • PN5P-Ir pincer complex catalyst (0.02 mmol)

  • Potassium tert-butoxide (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the amidine hydrochloride, PN5P-Ir pincer complex catalyst, and potassium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, the primary alcohol, and the secondary alcohol via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 150°C for the specified time, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a greener alternative to metal-based catalysts.[10] For pyrimidine synthesis, organocatalysts like L-proline and thiourea derivatives have proven effective, often proceeding through different mechanisms than their metal counterparts.[11][12][13][14]

Mechanistic Rationale

Organocatalysts typically activate substrates through the formation of covalent intermediates (e.g., enamines, iminium ions) or through non-covalent interactions like hydrogen bonding.[14] For example, in an L-proline catalyzed reaction, the proline can form an enamine with a carbonyl compound, which then acts as a nucleophile in a subsequent reaction.[15] Thiourea-based catalysts, on the other hand, can activate electrophiles through hydrogen bonding, making them more susceptible to nucleophilic attack.[13][14]

The following diagram illustrates a simplified workflow for an organocatalytic pyrimidine synthesis.

Organocatalysis_Workflow Reactants Reactants Activated_Intermediate Activated_Intermediate Reactants->Activated_Intermediate + Organocatalyst Organocatalyst Organocatalyst Organocatalyst->Activated_Intermediate Cyclization Cyclization Activated_Intermediate->Cyclization Product Product Cyclization->Product Nanocatalyst_Recycling cluster_0 Reaction cluster_1 Workup Reactants Reactants Product Product Reactants->Product + Nanocatalyst Nanocatalyst Nanocatalyst Separation Separation Product->Separation e.g., Magnetic Decantation Recycled_Nanocatalyst Recycled_Nanocatalyst Separation->Recycled_Nanocatalyst Recycled_Nanocatalyst->Nanocatalyst Reuse

Caption: Workflow illustrating the recyclability of nanocatalysts in pyrimidine synthesis.

Performance Comparison of Nanocatalysts

The key advantages of nanocatalysts are their high efficiency and reusability. The table below summarizes the performance of several nanocatalysts in pyrimidine synthesis.

Catalyst SystemKey ReactantsSolventTemperature (°C)TimeYield (%)Reference
Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ 6-aminopyrimidin-4(3H)-one, Malononitrile, Aryl aldehydeH₂O805-15 min92-98[16]
Ag₂WO₄ nanoparticles Aromatic aldehydes, Malononitrile, Barbituric acidEtOH/H₂O (1:1)705-8 min95[17]
ZrO₂ nanoparticles Aryl aldehydes, 6-amino-uracil, Methyl 2-cyanoacetateSolvent-free--90-97[18]
Fe₃O₄/SiO₂-PDA Not SpecifiedNot SpecifiedNot Specified10 min89[19]
Representative Experimental Protocol: Ag₂WO₄ Nanocatalyst-Driven Green Synthesis of Pyrano[2,3-d]pyrimidinones

This protocol exemplifies a rapid and environmentally friendly synthesis using a nanocatalyst. [17] Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Barbituric acid (1 mmol)

  • Ag₂WO₄ nanocatalyst (specify amount, e.g., 10 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, suspend the Ag₂WO₄ nanocatalyst in the ethanol/water solvent mixture.

  • Add the aromatic aldehyde, malononitrile, and barbituric acid to the suspension.

  • Heat the reaction mixture to 70°C and stir for 5-8 minutes, monitoring completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • The nanocatalyst can be recovered from the filtrate by centrifugation or filtration for reuse.

  • Wash the product with cold water and ethanol and dry to obtain the pure pyrano[2,3-d]pyrimidinone.

Enzymatic Catalysis: The Ultimate in Selectivity

Enzymatic synthesis offers unparalleled selectivity and operates under mild, aqueous conditions. In the context of pyrimidines, this often involves the de novo biosynthesis of pyrimidine nucleotides or the use of enzymes like N-deoxyribosyltransferases for the synthesis of nucleoside analogues. [1][20][21][22][23][24][25][26][27]

Mechanistic Rationale

Enzymes catalyze reactions through highly specific active sites that bind substrates in precise orientations. The de novo pyrimidine biosynthesis pathway involves a series of enzymatic steps, starting from simple precursors like glutamine, CO₂, and aspartate, to construct the pyrimidine ring. [22][23][24]For instance, carbamoyl phosphate synthetase II (CPS II) catalyzes the initial rate-limiting step. [23] The following diagram outlines the key stages of de novo pyrimidine nucleotide biosynthesis.

Enzymatic_Synthesis Precursors Glutamine, CO₂, Aspartate Carbamoyl_Phosphate Carbamoyl_Phosphate Precursors->Carbamoyl_Phosphate CPS II Orotic_Acid Orotic_Acid Carbamoyl_Phosphate->Orotic_Acid Multi-enzyme steps UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP UMP Synthase UTP_CTP UTP & CTP UMP->UTP_CTP Kinases, CTP Synthetase

Caption: Simplified pathway of de novo pyrimidine nucleotide biosynthesis.

Performance and Applications

While direct enzymatic synthesis of the pyrimidine core from simple organic precursors is less common in industrial settings compared to the biosynthesis of nucleotides, the enzymes from these pathways can be harnessed for in vitro synthesis. This approach is particularly valuable for producing isotopically labeled nucleotides for structural biology studies. [25][26]The key performance metric here is not just yield, but also the specific activity and stability of the enzymes.

Representative Protocol: In Vitro Enzymatic Synthesis of UTP and CTP

This protocol describes the recapitulation of the de novo pyrimidine biosynthesis pathway in vitro using recombinantly expressed enzymes. [25][26] Materials:

  • A cocktail of recombinantly expressed and purified enzymes of the pyrimidine biosynthesis pathway (e.g., carbamoyl-phosphate synthase, aspartate transcarbamoylase, etc.).

  • Starting materials: HCO₃⁻, NH₄⁺, aspartate, and glucose.

  • Cofactors: ATP, NADP⁺.

  • Buffer solution (e.g., Tris-HCl) at optimal pH.

Procedure:

  • Combine the starting materials, cofactors, and the enzyme cocktail in a reaction vessel with the appropriate buffer.

  • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).

  • Monitor the formation of UTP over time using techniques like HPLC or NMR.

  • For CTP synthesis, UTP can be isolated and used as a substrate in a separate reaction with CTP synthetase, or the synthesis can be performed in a single pot if enzyme compatibilities allow.

  • Purify the final nucleotide products using chromatographic methods.

Head-to-Head Comparison: The Biginelli Reaction

The Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, is an excellent case study for a direct comparison of catalyst performance. [28] | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | No Catalyst | Solvent-free | 90 | 4 h | 70 | [7]| | HCl | Ethanol | Reflux | 16 h | - | [6][7]| | CuCl/conc. H₂SO₄ | Methanol | Reflux | 16 h | 90.5 | [6]| | InBr₃ | Ethanol | Reflux | 7 h | 45 (DHPM) + 48 (side product) | [29]| | L-proline nitrate | Methanol | - | - | 86.74 | [12]| | Yeast | - | - | - | High | [28]| | Microwave Irradiation | - | - | 1-1.5 min | up to 98 | [30]|

Analysis: This comparison clearly demonstrates the significant impact of the catalyst on the Biginelli reaction. While the uncatalyzed reaction proceeds, the yields are moderate and require high temperatures. Traditional acid catalysts like HCl are effective but may require long reaction times. [6][7]Transition-metal catalysts can offer high yields. [6]Organocatalysts provide a greener alternative with good yields. [12]Notably, the use of alternative energy sources like microwaves can dramatically reduce reaction times and improve yields. [30]

Conclusion and Future Outlook

The synthesis of pyrimidines is a mature field, yet it continues to evolve with the development of new and more efficient catalytic systems.

  • Transition-metal catalysts remain the go-to for many complex pyrimidine syntheses due to their high reactivity and functional group tolerance. The trend is towards using more abundant and less toxic metals like manganese and iron. [5]* Organocatalysis offers a compelling green alternative, with the potential for high enantioselectivity. The development of new organocatalytic systems, particularly those that can operate under mild, aqueous conditions, is a key area of research.

  • Nanocatalysts provide a practical solution to the long-standing challenge of catalyst recovery and reuse, making them highly attractive for industrial applications.

  • Enzymatic synthesis , while currently more focused on nucleotide production, holds immense potential for the highly selective synthesis of complex pyrimidine-containing molecules, especially as our ability to engineer enzymes improves.

For the researcher, scientist, or drug development professional, the optimal catalyst choice will depend on a careful consideration of the specific synthetic challenge, including the desired substitution pattern, scale of the reaction, and sustainability requirements. This guide provides the foundational data and insights to make that choice an informed one.

References

  • Iranian Journal of Catalysis. (n.d.). L-proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction. OICC Press. [Link]

  • Heravi, M. M., Ghods, A., Bakhtiari, K., & Derikvand, F. (2010). Zn[(L)proline]2: An Efficient Catalyst for the Synthesis of Biologically Active Pyrano[2,3-d]pyrimidine Derivatives. Synthetic Communications, 40(13), 1935-1943. [Link]

  • Heravi, M. M., Ghods, A., Bakhtiari, K., & Derikvand, F. (2010). Zn[(L)proline]2: An Efficient Catalyst for the Synthesis of Biologically Active Pyrano[2,3-d]pyrimidine Derivatives. Synthetic Communications, 40(13). [Link]

  • Cahyana, A. H., Liandi, A. R., & Anwar, N. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science, 12(05), 240-245. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

  • Pérez-García, M. S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Al-Warhi, T., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13, 11685-11711. [Link]

  • Sharma, A. V., et al. (2023). Recent developments in nanocatalyst-mediated ecofriendly synthesis of pyrimidine derivatives. ResearchGate. [Link]

  • Ali, A., et al. (2024). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation. RSC Advances, 14(5), 3245-3259. [Link]

  • CD Biosynsis. (n.d.). Pyrimidine Biosynthesis. [Link]

  • Ma, Y., et al. (2019). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Current Organic Synthesis, 16(6), 874-880. [Link]

  • ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

  • Stankiewicz, A. B., & Schramm, V. L. (2001). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. [Link]

  • Schultheisz, H. L., et al. (2011). Gram-scale enzymatic synthesis of 2'-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Dalton Transactions, 43(1), 183-189. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

  • ResearchGate. (n.d.). Popular thiourea-based organocatalysts. [Link]

  • Maleki, A., et al. (2019). Synergistic catalytic effect between ultrasound waves and pyrimidine-2,4-diamine-functionalized magnetic nanoparticles: Applied for synthesis of 1,4-dihydropyridine pharmaceutical derivatives. Ultrasonics Sonochemistry, 59, 104737. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiourea organocatalysis. [Link]

  • Giddings, L. A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 369. [Link]

  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. [Link]

  • Fernandez-Lucas, J., et al. (2017). Nucleoside 2'-Deoxyribosyltransferase from Psychrophilic Bacterium Bacillus psychrosaccharolyticus — Preparation of an Immobilized Biocatalyst for the Enzymatic Synthesis of Therapeutic Nucleosides. Molecules, 22(12), 2225. [Link]

  • Juaristi, E., & Soloshonok, V. A. (2014). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 19(10), 16345-16413. [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • Schultheisz, H. L., et al. (2011). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 133(2), 297–304. [Link]

  • Bellus, D., et al. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (1), 109-116. [Link]

  • Schultheisz, H. L., et al. (2010). Enzymatic de Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 133(2), 297-304. [Link]

  • Semantic Scholar. (n.d.). Enzymatic de novo pyrimidine nucleotide synthesis. [Link]

  • Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • ResearchGate. (n.d.). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. [Link]

  • Deibl, N., & Kempe, R. (2017). Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines. Angewandte Chemie International Edition, 56(6), 1663–1666. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Li, H., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(31), 6061-6065. [Link]

  • Palazzolo, M. A., et al. (2012). Organocatalytic synthesis of novel purine and pyrimidine acyclic nucleosides. Tetrahedron Letters, 53(50), 6797-6800. [Link]

  • Trivedi, H., et al. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 6(6). [Link]

  • YouTube. (2019). Unlocking the Secrets of Proline Catalyzed Reactions![Link]

Sources

A Comparative Guide to the ADME Properties of 2,6-Dimethylpyrimidine-4-carbonitrile and Structurally Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its successful development.[1][2][3] Promising lead candidates can falter in clinical trials due to unfavorable pharmacokinetic properties, leading to significant financial and temporal losses. This guide provides a comprehensive assessment of the anticipated ADME properties of 2,6-Dimethylpyrimidine-4-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, we will leverage data from structurally related pyrimidine analogues to forecast its behavior and provide a framework for its experimental evaluation. This comparative approach will offer valuable insights for researchers and drug development professionals working with this and similar chemical entities.

We will explore the key ADME parameters—solubility, permeability, metabolic stability, and plasma protein binding—and provide detailed, field-tested protocols for their in vitro determination. The overarching goal is to equip scientists with the necessary tools and rationale to make informed decisions in the early stages of drug development.

Comparative Analysis of Physicochemical and ADME Properties

The ADME profile of a small molecule is intrinsically linked to its physicochemical properties. The pyrimidine core, a nitrogen-containing heterocycle, generally imparts a degree of polarity that influences its interaction with biological systems.[4] The specific substitutions on this core, however, can dramatically alter the overall ADME characteristics. In this section, we compare the predicted properties of this compound with those of its structural relatives: 4,6-dimethylpyrimidine, 2-amino-4,6-dimethylpyrimidine, and 4-amino-2,6-diphenylpyrimidine-5-carbonitrile.

Compound Structure Molecular Weight ( g/mol ) Predicted logP Predicted Aqueous Solubility (mg/L) Key Structural Features & Predicted ADME Implications
This compound this compound133.15~1.2Moderately SolubleThe electron-withdrawing nitrile group may increase polarity. The dimethyl substitution adds some lipophilicity. Expected to have moderate permeability and be a potential substrate for metabolic enzymes.
4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine108.14~1.0Moderately SolubleLacks the polar nitrile group, making it slightly less polar than the target compound. The nitrogen atoms in the pyrimidine ring enhance its polarity and potential for hydrogen bonding, contributing to its moderate water solubility.
2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine123.160.97[5]40,000[5]The primary amine group significantly increases polarity and hydrogen bonding potential, leading to high aqueous solubility.[5] This high polarity may result in lower passive permeability.
4-Amino-2,6-diphenylpyrimidine-5-carbonitrile 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile272.303.4[6]LowThe two phenyl groups dramatically increase lipophilicity, likely leading to poor aqueous solubility but potentially high permeability. The larger size and lipophilicity may also make it more susceptible to metabolism.

Predicted values are estimates based on computational models and data from structurally similar compounds.

Experimental Workflows for ADME Profiling

To empirically determine the ADME properties of this compound, a suite of standardized in vitro assays should be employed.[1][7] These assays are designed to be predictive of in vivo performance and are crucial for the early-stage characterization of drug candidates.

Aqueous Solubility Assessment

Rationale: Adequate aqueous solubility is a prerequisite for oral absorption. Poorly soluble compounds often exhibit low bioavailability. This assay determines the thermodynamic solubility of a compound in a physiologically relevant buffer.

Caption: Workflow for Aqueous Solubility Determination.

Membrane Permeability Assessment (Caco-2 Assay)

Rationale: The Caco-2 cell permeability assay is the gold standard for predicting in vitro intestinal permeability of orally administered drugs.[8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Rationale: The liver is the primary site of drug metabolism.[11] This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.[11][12] High metabolic instability can lead to rapid clearance and poor in vivo exposure.

Caption: Liver Microsomal Stability Assay Workflow.

Plasma Protein Binding Assessment (Equilibrium Dialysis)

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[13][14] Only the unbound fraction of a drug is pharmacologically active.[15] Equilibrium dialysis is a widely accepted method for determining the fraction of unbound drug in plasma.

Sources

Reproducibility of Pyrimidine Carbonitrile Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine carbonitriles are pivotal intermediates in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and agrochemicals. Despite their structural simplicity, introducing a cyano group onto the electron-deficient pyrimidine ring is notoriously plagued by reproducibility issues.

Common failures include catalyst poisoning by pyrimidine nitrogens in palladium-catalyzed cross-couplings, hydrolysis of the nitrile during workup, and the formation of "tars" during classical nucleophilic substitutions. This guide objectively compares the three dominant synthetic methodologies, prioritizing reproducibility , scalability , and safety .

The Verdict:

  • For Scale-Up (>100g): The Dehydration of Amides (Method C) offers the highest batch-to-batch consistency and safety profile, despite the longer linear sequence.

  • For Discovery (<1g): Pd-Catalyzed Cyanation using K₄[Fe(CN)₆] (Method B) is the most versatile, provided specific "slow-release" protocols are followed to prevent catalyst deactivation.

  • For Activated Substrates (2- or 4-chloropyrimidines): Classical S_NAr (Method A) remains the most efficient but requires strict moisture control to prevent hydrolysis.

Comparative Analysis of Methods

Method A: Nucleophilic Aromatic Substitution (S_NAr)

The Classical Approach

This method relies on the inherent electron deficiency of the pyrimidine ring, allowing displacement of a leaving group (typically Cl, Br, or SO₂Me) by a cyanide nucleophile.

  • Reproducibility Challenge: High. The reaction often requires polar aprotic solvents (DMSO, DMF) and high temperatures (>100°C). Under these conditions, the cyanide ion is a strong base, leading to polymerization of the pyrimidine or hydrolysis to the amide if any water is present.

  • Optimization Insight: Recent protocols (e.g., Molbank 2019) demonstrate that increasing concentration and lowering reaction time (from 18h to 2h) significantly improves yield by minimizing side reactions.

Method B: Pd-Catalyzed Cyanation

The Modern Standard[1]

Utilizes a Palladium(0) source to couple aryl halides with a cyanide source.[2][3]

  • Reproducibility Challenge: Severe. Pyrimidine nitrogens can coordinate to Pd, arresting the catalytic cycle. Furthermore, free cyanide ions (

    
    ) have a high affinity for Pd, forming inactive 
    
    
    
    species (the "Cyanide Effect").
  • The Solution: The use of Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) . This reagent releases cyanide ions slowly and only at high temperatures, keeping the concentration of free cyanide below the threshold for catalyst poisoning.

Method C: Dehydration of Primary Amides

The Cyanide-Free Alternative

Involves converting a carboxylic acid or ester to a primary amide, followed by dehydration using reagents like POCl₃, SOCl₂, or Triflic Anhydride (Tf₂O).[4][5]

  • Reproducibility Challenge: Low (High Reliability). The chemistry is robust.[2] The main variable is the "stopping potential"—ensuring the nitrile does not hydrolyze back to the amide during the aqueous quench.

  • Safety Advantage: Eliminates the use of toxic cyanide salts, making it the preferred route for GMP manufacturing.

Data Summary

MetricMethod A: S_NAr (KCN)Method B: Pd-Cat (K₄[Fe(CN)₆])Method C: Dehydration (POCl₃)
Substrate Scope Limited (2- or 4-halo only)Broad (Any position)Broad (Requires amide)
Typical Yield 50–85% (Variable)80–95% (Consistent)85–98% (High)
Reproducibility Moderate (Moisture sensitive)High (If slow-release used)Very High
E-Factor (Waste) High (Solvent intensive)ModerateModerate
Safety Risk Critical (HCN potential)Low (Non-toxic source)Moderate (Corrosives)
Cost LowHigh (Catalyst + Ligand)Medium

Decision Logic & Workflows

Decision Tree for Method Selection

DecisionTree Start Start: Target Pyrimidine Carbonitrile IsActivated Is the Halogen at Position 2 or 4? Start->IsActivated Scale Scale of Reaction? IsActivated->Scale Yes MethodB Method B: Pd-Catalyzed (Use K4[Fe(CN)6]) IsActivated->MethodB No (Pos 5) Safety Is Cyanide Permitted? Scale->Safety >100g MethodA Method A: S_NAr (Use KCN/DMSO) Scale->MethodA <10g Safety->MethodA Yes (with controls) MethodC Method C: Dehydration (Amide -> Nitrile) Safety->MethodC No

Caption: Logical workflow for selecting the optimal synthesis strategy based on substrate electronics and scale.

Detailed Experimental Protocols

Protocol 1: Reproducible Pd-Catalyzed Cyanation (The "Slow-Release" Method)

Best for: 5-bromopyrimidines or unactivated substrates. Based on Weissman et al. and Schareina et al.

Mechanism of Reproducibility: The use of K₄[Fe(CN)₆] is the critical control point. It acts as a reservoir, releasing cyanide only as fast as the catalytic cycle consumes it, preventing the formation of inactive Pd-cyano species.

Materials:

  • Substrate: 5-Bromo-2-methoxypyrimidine (1.0 eq)

  • Cyanide Source: K₄[Fe(CN)₆][1][3] · 3H₂O (0.2 eq) (Note: 0.2 eq provides 1.2 eq of CN)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%) or Xantphos.

  • Base: Na₂CO₃ (1.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (degassed).

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the aryl bromide (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol), Na₂CO₃ (1 mmol), Pd(OAc)₂ (0.01 mmol), and dppf (0.02 mmol).

    • Critical Step: Cap the vial and purge with Argon for 5 minutes. Oxygen is the primary cause of yield variability here.

  • Solvent Addition: Add anhydrous, degassed NMP (2 mL) via syringe.

  • Reaction: Heat the block to 120°C for 16 hours.

    • Note: The reaction will likely stall below 100°C because thermal dissociation of cyanide from the Iron complex is required.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and water (10 mL). Filter through a Celite pad to remove Palladium black.

  • Purification: Wash the organic layer with LiCl (5% aq) to remove NMP. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: Robust S_NAr for 2-Chloropyrimidines

Best for: 2- or 4-chloropyrimidines. Based on Kalogirou & Koutentis (2019).

Mechanism of Reproducibility: Minimizing reaction time and water content prevents the hydrolysis of the product to the carboxamide.

Materials:

  • Substrate: 4-Chloro-6-methoxypyrimidine (1.0 eq)

  • Reagent: KCN (1.2 eq) (Caution: High Toxicity)

  • Catalyst: DABCO (10 mol%) - Optional, accelerates reaction allowing lower temps.

  • Solvent: DMSO (dry).

Step-by-Step Workflow:

  • Preparation: Dissolve substrate (1 mmol) in DMSO (2 mL).

    • Critical Step: Ensure DMSO is dry. Water content >0.1% drastically reduces yield.

  • Addition: Add powdered KCN (1.2 mmol) in one portion.

  • Reaction: Stir at 60°C for 2 hours .

    • Checkpoint: Monitor by TLC.[6] Do not let the reaction run overnight; "tars" will form.

  • Quench: Pour the mixture into ice-water (20 mL). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with DCM.

    • Safety: The aqueous waste contains cyanide. Treat with bleach (NaOCl) at pH >10 before disposal.

Mechanistic Visualization

Palladium Catalyst Deactivation vs. Turnover

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison DEAD CATALYST [Pd(CN)4]2- Pd0->Poison High [CN-] TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet CN- (Slow Release) RedElim Reductive Elimination (Ar-CN + Pd0) TransMet->RedElim RedElim->Pd0 FreeCN Excess Free CN- FreeCN->Poison

Caption: The "Cyanide Effect": Excess free cyanide irreversibly poisons the Pd(0) catalyst.[1][3][7][8] Using K₄[Fe(CN)₆] prevents the "High [CN-]" pathway.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (S_NAr) Hydrolysis of nitrile to amide.Dry solvent (DMSO) over molecular sieves. Reduce reaction time.
Stalled Reaction (Pd) Catalyst poisoning by substrate N.Switch to high-loading Pd (5%) or use a bulky ligand like Xantphos or BrettPhos .
Black Precipitate (Pd) Pd precipitation (agglomeration).Inefficient ligand. Ensure dppf/Pd ratio is >2:1.
Inseparable Impurity Amide formation.Check workup pH. Do not expose nitrile to strong acid/base with heat.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[9] Chemical Communications, (12), 1388-1389.

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508-1510.

  • Cohen, D. T., et al. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(18), 7379–7383.

  • BenchChem. (2025).[6][10] Reproducibility of Pyrimidine Synthesis: A Comparative Guide.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,6-Dimethylpyrimidine-4-carbonitrile (CAS: 38275-56-8) is a functionalized pyrimidine intermediate often used as a building block in pharmaceutical synthesis. While it presents as a solid at room temperature, its nitrile (-CN) moiety dictates a specific hazard profile distinct from standard organic solids.

Immediate Action Required:

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) and Irritation.

  • Critical Incompatibility: ACIDS. Contact with strong acids can hydrolyze the nitrile group, potentially releasing hydrogen cyanide (HCN) gas.

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1]

Hazard Profiling & Causality (The "Why")

To select the correct PPE, we must understand the mechanism of injury. This is not just about compliance; it is about physiological defense.

  • The Nitrile Risk: Unlike simple cyanide salts (e.g., NaCN), organic nitriles like this compound do not immediately release cyanide ions upon contact. However, they can be metabolized in vivo (via cytochrome P450 enzymes) to release cyanide, causing delayed cytotoxic hypoxia.

  • The Solvent Vector: This compound is a solid (MP ~80-150°C range for similar isomers). The highest risk of dermal absorption occurs when it is solubilized in organic carriers (DCM, DMSO, Ethyl Acetate). The solvent acts as a "Trojan Horse," carrying the toxic payload through the glove material and skin barrier.

  • Dust Potential: As a crystalline powder, static charge can aerosolize particles during weighing, creating an inhalation risk that bypasses standard surgical masks.

The PPE Defense System

The following specifications are non-negotiable for R&D workflows involving >100 mg quantities.

A. Hand Protection (Dermal Barrier)

Standard nitrile examination gloves are insufficient for prolonged handling of nitrile solutions.

Handling PhaseRecommended Glove SystemRationale
Dry Solid (Weighing) Double Nitrile (min 5 mil outer)Provides contrast for tears; sufficient for dry particulate protection.
Solubilized (Reaction) Laminate (Silver Shield/4H) Essential. Organic solvents (like DCM) permeate nitrile in <2 mins. Laminate offers >4 hours breakthrough time.
Alternative (Short Contact) Double Nitrile + Immediate Change Only acceptable if handling <5 mL volumes. If splashed, remove immediately.
B. Ocular & Face Protection[2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Contraindication: Safety glasses with side shields are unsafe for liquid handling. If the solution splashes, it can run behind the lens and into the eye, where the organic solvent will facilitate rapid corneal absorption of the nitrile.

  • Face Shield: Mandatory if working with volumes >500 mL or under pressure.

C. Respiratory Protection[3][4]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 (Organic Vapor + Acid Gas) cartridges. Note: P100 particulate filters alone are insufficient if acid hydrolysis has occurred.

Operational Protocol: Step-by-Step

This protocol assumes the user is trained in standard Schlenk line or organic synthesis techniques.

Phase 1: Weighing & Transfer (Solid State)
  • Static Control: Place an antistatic gun or ionizer near the balance. Pyrimidines are often fluffy and static-prone.

  • Containment: Weigh inside the fume hood if possible. If using a balance enclosure, ensure it is HEPA-filtered.

  • Technique: Use a disposable antistatic weighing boat. Do not use a metal spatula directly if the compound is potentially reactive with metals (rare for this specific compound, but good practice); use porcelain or PTFE-coated tools.

Phase 2: Solubilization & Reaction (Liquid State)
  • Glove Up: Switch to Laminate/Barrier gloves before adding solvent.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Acid Segregation: If the reaction involves acid (e.g., hydrolysis), ensure the off-gas is scrubbed (NaOH trap) to neutralize potential HCN evolution.

Phase 3: Decontamination & Waste
  • Quenching: Treat glassware with a dilute bleach solution (sodium hypochlorite) at pH >10 to oxidize residual nitriles to cyanates (less toxic), only if compatible with other reagents used.

  • Disposal:

    • Stream A: Solid Waste (labeled "Toxic - Organic Nitrile").

    • Stream B: Liquid Waste (Segregated from Acids).

    • NEVER pour down the drain.[2]

Emergency Response Logic

Pre-planning is the only effective antidote.

  • Exposure (Skin): Wash with soap and water for 15 minutes. Do not use solvent to clean skin; it accelerates absorption.

  • Exposure (Ingestion/Inhalation): Seek immediate medical attention. Inform responders of "Nitrile/Cyanide Precursor" status so they prepare Hydroxocobalamin (Cyanokit), not just standard O2.

  • Spill (<10 g): Cover with spill pad. Wipe with weak base (1% NaOH) to ensure no acid contact.

  • Spill (>10 g): Evacuate area. Call HAZMAT.

Visualizations (Logic & Workflows)

Diagram 1: PPE Selection Decision Matrix

This diagram illustrates the logic flow for selecting gloves based on the physical state of the chemical.

PPE_Selection Start Start: Handling this compound StateCheck What is the Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solubilized (in Organic Solvent) StateCheck->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk LiquidRisk Risk: Permeation via Carrier Solvent Liquid->LiquidRisk EyePPE REQUIRED: Chemical Splash Goggles Liquid->EyePPE SolidPPE PPE: Nitrile Gloves (Double) + Safety Glasses SolidControl Control: Fume Hood or Balance Enclosure SolidPPE->SolidControl DustRisk->SolidPPE GloveCheck Duration of Contact? LiquidRisk->GloveCheck ShortContact < 2 Minutes (Splash Risk) GloveCheck->ShortContact LongContact > 2 Minutes (Immersion/Handling) GloveCheck->LongContact ShortPPE PPE: Double Nitrile (Change immediately if splashed) ShortContact->ShortPPE LongPPE PPE: Silver Shield / Laminate Gloves LongContact->LongPPE

Caption: Decision matrix for selecting hand and eye protection based on the physical state (solid vs. solution) and duration of exposure.

Diagram 2: Emergency Spill Response Protocol

This diagram outlines the critical steps to take in the event of a spill, emphasizing the "No Acid" rule.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<10g/10mL) inside Hood Assess->Small Large Large (>10g) or Outside Hood Assess->Large PPE_Don Don PPE: Splash Goggles + Laminate Gloves Small->PPE_Don Evacuate EVACUATE LAB Call EHS/HAZMAT Large->Evacuate Absorb Absorb with Spill Pad (Do NOT use paper towels if acid present) PPE_Don->Absorb Clean Clean Surface: Use Mild Base (1% NaOH) or Soap Absorb->Clean Warning CRITICAL: AVOID ACIDS (HCN Risk) Absorb->Warning Clean->Warning Disposal Dispose as Toxic Waste Clean->Disposal

Caption: Workflow for managing spills of this compound, highlighting the critical prohibition of acidic cleaning agents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Cyanides (as CN) - Sampling and Analytical Methods.[3][Link]

  • Occupational Safety and Health Administration (OSHA). (2020). Cyanide Antidotes - Memorandum.[Link][4]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylpyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylpyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.